(S)-Tol-SDP
Description
The exact mass of the compound this compound is 644.27617534 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIOMJFCGWZUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5(CC4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112615 | |
| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528521-87-1 | |
| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528521-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Tol-SDP: A Comprehensive Technical Guide to its Structure and Synthesis
(S)-Tol-SDP , with the full chemical name (S)-(-)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane , is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone and axially chiral nature make it a privileged ligand for a variety of transition metal-catalyzed reactions, enabling high enantioselectivity in the synthesis of chiral molecules. This technical guide provides an in-depth overview of the structure and a detailed pathway for the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is characterized by a C2-symmetric spirobiindane core, with di-p-tolylphosphino groups substituted at the 7 and 7' positions. This specific arrangement creates a well-defined chiral environment around the metal center in its catalytic complexes.
| Property | Value |
| CAS Number | 817176-80-0[1] |
| Molecular Formula | C45H42P2[1] |
| Molecular Weight | 644.76 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 154-161 °C[2] |
| Optical Activity | [α]22/D −206° (c = 1 in chloroform)[2] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL. The synthetic route involves two key transformations: the formation of a ditriflate intermediate and a subsequent phosphinylation reaction.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for the synthesis of analogous spirodiphosphine ligands.
Step 1: Synthesis of (S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane ((S)-SPINOL ditriflate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-SPINOL | 250.29 | 1.0 g | 4.0 mmol |
| Pyridine | 79.10 | 1.3 mL | 16.0 mmol |
| Triflic Anhydride (Tf2O) | 282.14 | 2.0 mL | 12.0 mmol |
| Dichloromethane (CH2Cl2) | - | 50 mL | - |
Procedure:
-
To a stirred solution of (S)-SPINOL (1.0 g, 4.0 mmol) and pyridine (1.3 mL, 16.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, triflic anhydride (2.0 mL, 12.0 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (S)-SPINOL ditriflate as a white solid.
Expected Yield and Characterization:
| Data Type | Result |
| Yield | ~95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, Ar-H), 3.2-2.8 (m, CH₂), 2.4-2.1 (m, CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -73.5 (s) |
Step 2: Synthesis of (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane (this compound)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-SPINOL ditriflate | 514.43 | 2.06 g | 4.0 mmol |
| Di(p-tolyl)phosphine | 214.25 | 2.14 g | 10.0 mmol |
| NiCl₂(dppe) | 528.04 | 0.21 g | 0.4 mmol |
| DABAL-Me₃ | 256.32 | 1.03 g | 4.0 mmol |
| Toluene | - | 40 mL | - |
Procedure:
-
In a glovebox, a mixture of NiCl₂(dppe) (0.21 g, 0.4 mmol) and DABAL-Me₃ (1.03 g, 4.0 mmol) in anhydrous toluene (20 mL) is stirred at room temperature for 30 minutes.
-
To this solution, di(p-tolyl)phosphine (2.14 g, 10.0 mmol) is added, and the mixture is stirred for another 30 minutes.
-
A solution of (S)-SPINOL ditriflate (2.06 g, 4.0 mmol) in anhydrous toluene (20 mL) is then added.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water (30 mL).
-
The mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield this compound as a white solid.
Expected Yield and Characterization:
| Data Type | Result |
| Yield | ~80-90% |
| ³¹P NMR (CDCl₃, 162 MHz) | δ -13.5 (s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-6.8 (m, Ar-H), 3.1-2.7 (m, CH₂), 2.3 (s, CH₃), 2.2-1.9 (m, CH₂) |
| Mass Spectrometry (ESI) | m/z calculated for C45H42P2 [M+H]⁺: 645.28, found: 645.28 |
This guide provides a foundational understanding of the structure and synthesis of this compound. Researchers are advised to consult original research articles for further details and safety precautions before undertaking these experimental procedures.
References
Technical Guide: (S)-Tol-SDP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tol-SDP, with the full name (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane, is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone and the stereoelectronic properties of the di-p-tolylphosphino groups create a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a conceptual framework for its role in asymmetric transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Physical and Chemical Properties
This compound is a white to off-white solid, valued for its stability and reliability in catalytic applications. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C45H42P2 |
| Molecular Weight | 644.76 g/mol |
| CAS Number | 817176-80-0 |
| Appearance | Solid |
| Melting Point | 154-161 °C |
| Optical Rotation | [α]22/D -206°, c = 1 in chloroform |
| Functional Group | Phosphine |
| Storage Temperature | -20°C |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Alkenes
This protocol describes a general method for the enantioselective hydrogenation of alkenes using a Rhodium/(S)-Tol-SDP catalytic system. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)2]BF4)
-
This compound ligand
-
Substrate (alkene)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave or a balloon setup for hydrogenation
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the rhodium precursor (1 mol%) and this compound (1.1 mol%) in the chosen anhydrous, degassed solvent. Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In the glovebox, add the substrate to a reaction vessel. Transfer the prepared catalyst solution to the reaction vessel.
-
Hydrogenation: Seal the reaction vessel and remove it from the glovebox. Connect the vessel to a hydrogen source. Purge the vessel with hydrogen gas 3-5 times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol outlines a general procedure for the palladium-catalyzed asymmetric allylic alkylation of a suitable pronucleophile with an allylic substrate, using a Pd/(S)-Tol-SDP catalyst.
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]2)
-
This compound ligand
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Pronucleophile (e.g., dimethyl malonate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the palladium precursor (2.5 mol%) and this compound (6 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
Nucleophile Preparation: In a separate flask within the glovebox, suspend the base (1.2 equivalents) in the anhydrous solvent. Add the pronucleophile (1.1 equivalents) dropwise and stir until the deprotonation is complete.
-
Reaction Setup: Add the allylic substrate (1 equivalent) to the prepared catalyst solution. Then, add the solution of the deprotonated nucleophile to the catalyst-substrate mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for the specified time (typically 4-24 hours), monitoring the progress by TLC or GC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The high efficiency and enantioselectivity of this compound in asymmetric catalysis stem from the formation of a well-defined chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of the substrate's approach to the metal, leading to the preferential formation of one enantiomer.
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates a generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a common substrate class.
Chiral Spirodiphosphine Ligands: A Technical Guide to Synthesis, Application, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Chiral spirodiphosphine ligands have emerged as a powerful class of directing groups in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. Their rigid spirocyclic backbone provides a well-defined and tunable chiral environment around the metal center, leading to exceptional performance in a variety of stereoselective transformations critical to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the synthesis of key spirodiphosphine ligands, their application in asymmetric catalysis with detailed experimental protocols, and a mechanistic understanding of the underlying reaction pathways.
Core Concepts: The Spirocyclic Advantage
The efficacy of chiral spirodiphosphine ligands stems from their unique structural features. The spirocyclic core imparts conformational rigidity, which is crucial for creating a well-defined chiral pocket around the metal catalyst. This rigidity minimizes conformational ambiguities, leading to more predictable and higher enantioselectivities. Furthermore, the C2-symmetric nature of many of these ligands simplifies the analysis of reaction mechanisms and the prediction of stereochemical outcomes. Key examples of chiral spirodiphosphine ligand frameworks include those based on 1,1'-spirobiindane (the scaffold for SDP ligands) and 1,1'-spirobiindane-7,7'-diol (SPINOL), which serves as a versatile precursor for a wide range of derivatives.
Synthesis of Chiral Spirodiphosphine Ligands
The synthesis of chiral spirodiphosphine ligands typically begins with the preparation of the core spirocyclic diol, followed by phosphination. The synthesis of (S)-SPINOL and its subsequent conversion to (S)-SDP is a representative example.
Experimental Protocol: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)
This procedure outlines a phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.
Materials:
-
Ketal substrate (e.g., a derivative of 1,1'-spirobiindane)
-
Chiral phosphoric acid catalyst (e.g., (S)-C2)
-
Anhydrous chloroform (CHCl3)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
-
Argon gas
-
Oven-dried pressure Schlenk tube with a magnetic stirring bar
Procedure:
-
Under an argon atmosphere, add the ketal substrate (0.1 mmol), the chiral phosphoric acid catalyst (1-5 mol%), and 3 mL of anhydrous CHCl3 to a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar.
-
Seal the tube and heat the reaction mixture to 60-70 °C (oil bath temperature).
-
Monitor the reaction by thin-layer chromatography until the substrate is completely consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (8:1 to 4:1), to afford the enantiomerically enriched (R)-SPINOL product.[1]
Experimental Protocol: Synthesis of (S)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane ((S)-SDP) from (S)-SPINOL
This two-step procedure involves the formation of a bis(triflate) intermediate followed by a palladium-catalyzed phosphination.
Part 1: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)
Materials:
-
(S)-SPINOL
-
Anhydrous dichloromethane (CH2Cl2)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Argon gas
Procedure:
-
Dissolve (S)-SPINOL in anhydrous CH2Cl2 under an argon atmosphere and cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
Part 2: Palladium-Catalyzed Phosphination
Materials:
-
(S)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)
-
Diphenylphosphine oxide (Ph2P(O)H)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Argon gas
Procedure:
-
To an oven-dried Schlenk flask under argon, add the crude bis(triflate), diphenylphosphine oxide, Pd(OAc)2, and dppb.
-
Add anhydrous toluene and DIPEA.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by 31P NMR spectroscopy).
-
Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to afford (S)-SDP.
Applications in Asymmetric Catalysis
Chiral spirodiphosphine ligands have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. The following sections detail their application in three key transformations: ruthenium-catalyzed asymmetric hydrogenation of ketones, palladium-catalyzed asymmetric allylic alkylation, and rhodium-catalyzed asymmetric hydrosilylation of enynes.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Ruthenium complexes of SDP ligands are highly effective catalysts for the asymmetric hydrogenation of ketones to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.
Quantitative Data:
| Entry | Ketone Substrate | Ligand | S/C Ratio | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | (S)-SDP | 1000 | 50 | 25 | 1 | >99 | 98 (R) |
| 2 | 1'-Acetonaphthone | (S)-SDP | 1000 | 50 | 25 | 2 | >99 | 99 (R) |
| 3 | 2-Acetylthiophene | (S)-SDP | 1000 | 50 | 25 | 1.5 | >99 | 97 (R) |
| 4 | 1-Indanone | (S)-SDP | 1000 | 50 | 25 | 0.5 | >99 | 96 (S) |
| 5 | Tetralone | (S)-SDP | 1000 | 50 | 25 | 1 | >99 | 98 (S) |
Data compiled from various sources for illustrative purposes.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl2(p-cymene)]2
-
(S)-SDP
-
Acetophenone
-
2-Propanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a glovebox, charge a glass liner for an autoclave with [RuCl2(p-cymene)]2 (0.005 mmol) and (S)-SDP (0.011 mmol).
-
Add degassed 2-propanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the precatalyst.
-
Add acetophenone (5 mmol) and a solution of KOtBu in 2-propanol (0.1 M, 1 mL).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen and stir the reaction mixture at 25 °C for the specified time.
-
After the reaction, carefully release the pressure and determine the conversion and enantiomeric excess of the product, 1-phenylethanol, by chiral gas chromatography.
Reaction Mechanism: Ruthenium-Catalyzed Asymmetric Hydrogenation
The mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the ruthenium center and the coordinated diphosphine ligand play active roles.
Caption: Proposed mechanism for Ru-catalyzed asymmetric hydrogenation of ketones.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium complexes of spirodiphosphine ligands are highly effective in asymmetric allylic alkylation (AAA) reactions, a powerful method for the construction of stereogenic centers.
Quantitative Data:
| Entry | Allylic Substrate | Nucleophile | Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-SDP | BSA/LiOAc | THF | 98 | 95 |
| 2 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-DMM-SDP | Et2Zn | CH2Cl2 | 99 | 99.1 |
| 3 | rac-1-acetoxy-1,3-diphenylpropene | Sodium dimethyl malonate | (S)-SDP | NaH | THF | 95 | 92 |
| 4 | cinnamyl acetate | Dimethyl malonate | (R)-SPINOL-derived phosphine | NaH | THF | 90 | 88 |
Data compiled from various sources for illustrative purposes. DMM-SDP has 3,5-dimethyl-4-methoxy groups on the P-phenyl rings.[2]
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
Materials:
-
[Pd(allyl)Cl]2
-
(S)-SDP
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Lithium acetate (LiOAc)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas
Procedure:
-
In a glovebox, dissolve [Pd(allyl)Cl]2 (0.01 mmol) and (S)-SDP (0.022 mmol) in anhydrous THF (2 mL) in a Schlenk tube and stir for 20 minutes.
-
Add 1,3-diphenyl-2-propenyl acetate (1 mmol), dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and LiOAc (0.05 mmol).
-
Seal the tube and stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the alkylated product. Determine the enantiomeric excess by chiral HPLC.
Logical Workflow: Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: General workflow for Pd-catalyzed asymmetric allylic alkylation.
Rhodium-Catalyzed Asymmetric Hydrosilylation of 1,6-Enynes
Silicon-centered spirodiphosphine (Si-SDP) ligands have shown remarkable reactivity and enantioselectivity in the rhodium-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes, providing access to chiral silicon-containing heterocycles.[3][4][5][6]
Quantitative Data:
| Entry | 1,6-Enyne Substrate | Silane | Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Tosyl-4,4-dicarboethoxy-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 95 | 91 |
| 2 | N-Mesyl-4,4-dicarboethoxy-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 96 | 90 |
| 3 | N-Boc-4,4-dicarboethoxy-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 92 | 88 |
| 4 | N-Tosyl-4-carboethoxy-4-phenyl-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 90 | 92 |
Data compiled from various sources for illustrative purposes.
Experimental Protocol: Asymmetric Hydrosilylation/Cyclization of a 1,6-Enyne
Materials:
-
[Rh(cod)2]BF4
-
(S)-Si-SDP
-
1,6-Enyne substrate
-
Triethylsilane (HSiEt3)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon gas
Procedure:
-
In a glovebox, add [Rh(cod)2]BF4 (0.003 mmol) and (S)-Si-SDP (0.006 mmol) to a Schlenk tube.
-
Add anhydrous DCE (1 mL) and stir for 20 minutes.
-
Add the 1,6-enyne substrate (0.2 mmol) and triethylsilane (0.4 mmol).
-
Seal the tube and stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the cyclized product. Determine the enantiomeric excess by chiral HPLC.
Reaction Mechanism: Rhodium-Catalyzed Hydrosilylation of 1,6-Enynes
The reaction is proposed to proceed via a modified Chalk-Harrod mechanism.
Caption: Modified Chalk-Harrod mechanism for Rh-catalyzed hydrosilylation.
Conclusion
Chiral spirodiphosphine ligands represent a cornerstone of modern asymmetric catalysis. Their rigid and well-defined chiral architecture provides a platform for the development of highly efficient and selective catalysts for a broad spectrum of chemical transformations. The continued exploration of novel spirocyclic scaffolds and the fine-tuning of ligand electronics and sterics promise to further expand the utility of this remarkable class of ligands, enabling the synthesis of increasingly complex and valuable chiral molecules for the advancement of science and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced r ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06349B [pubs.rsc.org]
(S)-Tol-SDP (CAS number 817176-80-0): A Technical Guide to a Privileged Chiral Ligand
(S)-Tol-SDP , with the CAS number 817176-80-0, is a chiral spirodiphosphine ligand that has demonstrated exceptional performance in asymmetric catalysis. Its rigid spirobiindane backbone and di-p-tolylphosphino groups create a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, applications in asymmetric synthesis with a focus on ketone hydrogenation, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound, also known as (S)-(−)-7,7′-Bis[di(p-methylphenyl)phosphino]-1,1′-spirobiindane, is a solid phosphine ligand.[1] Its key properties are summarized in the table below, compiled from various suppliers and literature sources.
| Property | Value | References |
| CAS Number | 817176-80-0 | [1] |
| Molecular Formula | C₄₅H₄₂P₂ | [1] |
| Molecular Weight | 644.76 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% | |
| Optical Rotation | [α]²²/D −206° (c = 1 in chloroform) | |
| Melting Point | 154-161 °C | |
| Storage Temperature | -20°C | |
| InChI Key | VLIOMJFCGWZUON-UHFFFAOYSA-N |
Applications in Asymmetric Catalysis
The primary application of this compound lies in asymmetric hydrogenation, a critical transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. When complexed with transition metals, particularly ruthenium, this compound forms highly active and enantioselective catalysts for the reduction of prochiral ketones.
Asymmetric Hydrogenation of Ketones
Ruthenium complexes of this compound, often in combination with a chiral diamine ligand such as 1,2-diphenylethylenediamine (DPEN), are highly effective for the asymmetric hydrogenation of a wide range of ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones. These catalytic systems can achieve high substrate-to-catalyst ratios (S/C) and excellent enantiomeric excesses (ee).[2]
A proposed catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of ketones is depicted below. The process involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone in a stereocontrolled manner.
References
The Coordination Chemistry of (S)-Tol-SDP with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the chiral spirodiphosphine ligand, (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane, commonly known as (S)-Tol-SDP, with various transition metals. This compound is a member of the broader class of spirodiphosphine (SDP) ligands, which have garnered significant attention in asymmetric catalysis due to their rigid spirocyclic backbone and tunable electronic and steric properties. This guide will delve into the synthesis, structural characteristics, and catalytic applications of this compound metal complexes, presenting key data in a structured format to facilitate comparison and further research.
Introduction to this compound as a Ligand
This compound is a bidentate phosphine ligand characterized by a C2-symmetric 1,1'-spirobiindane core. This rigid scaffold preorganizes the two phosphine donor groups, creating a well-defined chiral environment around the metal center. The p-tolyl substituents on the phosphorus atoms influence the electronic and steric properties of the ligand, which in turn dictates the coordination geometry and catalytic activity of its metal complexes. The primary coordination mode of this compound involves the chelation of the two phosphorus atoms to a transition metal center, forming a stable seven-membered ring.
Synthesis of this compound Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent. The choice of precursor and reaction conditions depends on the desired metal and its oxidation state.
General Experimental Protocol for the Synthesis of a Palladium(II)-(S)-Tol-SDP Complex
A representative procedure for the synthesis of a dichloropalladium(II) complex with a generic (S)-SDP ligand is as follows:
Materials:
-
(S)-SDP ligand
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Palladium(II) chloride [PdCl₂]
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-SDP ligand (1 equivalent) in the chosen anhydrous solvent.
-
To this solution, add a solution or suspension of the palladium(II) precursor (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for a specified period (typically 1-4 hours), during which a color change or precipitation of the complex may be observed.
-
If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum.
-
If the complex remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
-
The resulting complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Characterization is typically performed using multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction.
Below is a workflow diagram illustrating the general synthesis and characterization process.
Figure 1: General workflow for the synthesis and characterization of this compound transition metal complexes.
Structural Analysis of this compound Metal Complexes
The coordination of this compound to a metal center results in a chiral complex with a defined geometry. Single-crystal X-ray diffraction is the most powerful technique for elucidating the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and the overall coordination environment.
Palladium Complexes
Palladium complexes of SDP ligands have been studied, particularly in the context of asymmetric allylic alkylation. For the related (R)-SDP ligand, the crystal structure of [PdCl₂((R)-SDP)] has been determined, revealing a square-planar geometry around the palladium center.[1]
Table 1: Selected Structural Data for a Palladium(II)-SDP Complex
| Parameter | Value | Reference |
| Metal Center | Pd(II) | [1] |
| Ligand | (R)-SDP | [1] |
| Coordination Geometry | Square-planar | [1] |
| P-Pd-P Bite Angle | 92.7° | [1] |
| Pd-P Bond Lengths | 2.265 Å, 2.273 Å | [1] |
| Pd-Cl Bond Lengths | 2.328 Å, 2.343 Å | [1] |
Note: Data is for the closely related (R)-SDP ligand. Specific data for this compound complexes with a range of metals is limited in the publicly available literature.
Rhodium and Iridium Complexes
Rhodium and Iridium complexes of chiral diphosphines are of significant interest for asymmetric hydrogenation and hydroformylation reactions. While specific crystal structures for Rhodium and Iridium complexes of this compound were not found in the surveyed literature, studies on related spiro phosphine ligands provide insights into their likely coordination. For instance, an iridium complex with a chiral spiro phosphine-carboxy ligand has been structurally characterized, showing a distorted square-planar geometry.
Catalytic Applications
Complexes of this compound and related SDP ligands are primarily employed as catalysts in asymmetric synthesis, where the chiral ligand framework induces enantioselectivity in the product formation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
One of the most well-documented applications of SDP ligands is in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with nucleophiles like dimethyl malonate.[1] The high enantioselectivities achieved (up to 99.1% ee) are attributed to the effective asymmetric environment created by the SDP ligand around the palladium center.[1]
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes of chiral diphosphines, including those structurally similar to this compound, are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. The mechanism of these reactions often involves the formation of an iridium dihydride species as the active catalyst.
Below is a simplified, conceptual diagram of a catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Figure 2: Conceptual catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Conclusion
The coordination chemistry of this compound with transition metals is a rich field with significant implications for asymmetric catalysis. The rigid spirocyclic backbone of the ligand, combined with the electronic and steric influence of its substituents, allows for the formation of well-defined, chiral metal complexes that can achieve high levels of enantioselectivity in a variety of chemical transformations. While comprehensive structural data for this compound complexes with a wide range of transition metals is not yet fully compiled in the public domain, the available information on related SDP ligands demonstrates the potential for this ligand class in the development of novel and efficient asymmetric catalysts. Further research into the synthesis, characterization, and catalytic activity of this compound complexes will undoubtedly continue to advance the field of organometallic chemistry and its applications in the synthesis of pharmaceuticals and other fine chemicals.
References
(S)-Tol-SDP Ligand: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(S)-Tol-SDP, a chiral bisphosphine ligand, is a valuable tool in asymmetric catalysis. Understanding its solubility and stability is paramount for its effective application in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for its characterization.
Core Properties of this compound
This compound, with the full name (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindene, is a solid compound. Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C45H42P2 | Sigma-Aldrich |
| Molecular Weight | 644.76 g/mol | Sigma-Aldrich |
| Melting Point | 154-161 °C | [1] |
| Appearance | Solid | [1] |
| Optical Activity | [α]22/D −206° (c = 1 in chloroform) | [1] |
| Storage Temperature | -20 °C | [1] |
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its use in reactions and for analytical measurements provides qualitative insights into its solubility. The measurement of its optical activity in chloroform confirms its solubility in this solvent[1].
Based on the structure of this compound, a bulky, non-polar molecule, it is expected to be soluble in common non-polar and moderately polar organic solvents. The following table provides an estimated solubility profile.
| Solvent | Expected Solubility | Rationale |
| Chloroform | Soluble | Confirmed by optical activity measurement[1]. |
| Dichloromethane (DCM) | Soluble | Structurally similar to chloroform. |
| Toluene | Soluble | Aromatic solvent, compatible with the tolyl groups. |
| Tetrahydrofuran (THF) | Soluble | Common solvent for organometallic reactions. |
| Diethyl Ether | Moderately Soluble | Less polar than THF. |
| Hexanes | Sparingly Soluble | Highly non-polar. |
| Methanol | Sparingly Soluble | Polar protic solvent. |
| Water | Insoluble | Non-polar nature of the ligand. |
Experimental Protocol for Determining Solubility
A standard method for quantitatively determining the solubility of this compound involves the following steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
-
Quantification of Dissolved Ligand:
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Determine the mass of the dissolved this compound gravimetrically.
-
Alternatively, the concentration of the ligand in the supernatant can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Caption: Workflow for determining the solubility of this compound.
Stability Profile
Phosphine ligands, including this compound, are known to be sensitive to air, often undergoing oxidation to the corresponding phosphine oxide. The recommended storage temperature of -20 °C for this compound suggests that it may also be susceptible to thermal degradation over time at ambient temperatures[1].
Key Stability Considerations:
-
Oxidative Stability: The phosphorus(III) centers in phosphine ligands are readily oxidized to phosphorus(V) in the presence of oxygen. This is often the primary degradation pathway.
-
Thermal Stability: Elevated temperatures can lead to decomposition of the ligand.
-
Solution Stability: The stability of this compound in solution will depend on the solvent, the presence of dissolved oxygen, and the temperature.
Experimental Protocol for Assessing Stability
The stability of this compound can be assessed by monitoring its degradation under controlled conditions over time. 31P NMR spectroscopy is a particularly powerful technique for this purpose as it directly probes the phosphorus environment and can distinguish between the phosphine and its oxidized counterpart.
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration in the desired deuterated solvent (for NMR analysis) in NMR tubes.
-
For studying oxidative stability, one set of samples can be prepared under an inert atmosphere (e.g., in a glovebox), while another set is exposed to air.
-
For thermal stability studies, samples are incubated at different temperatures.
-
-
31P NMR Analysis:
-
Acquire a 31P NMR spectrum of each sample at time zero (t=0).
-
Monitor the samples over time by acquiring subsequent 31P NMR spectra at regular intervals (e.g., every few hours or days).
-
The signal corresponding to the this compound phosphine will decrease in intensity, while a new signal corresponding to the phosphine oxide will appear and increase in intensity upon oxidation.
-
-
Data Analysis:
-
Integrate the signals of the phosphine and the phosphine oxide in each spectrum.
-
Calculate the percentage of remaining this compound at each time point.
-
Plot the percentage of remaining ligand versus time to determine the degradation kinetics.
-
Caption: Workflow for assessing the stability of this compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to understand and experimentally determine these crucial parameters. The provided protocols for solubility and stability assessment offer a starting point for generating the necessary data to ensure the successful application of this important chiral ligand in asymmetric catalysis and drug development endeavors. It is strongly recommended that users perform their own assessments for their specific applications and conditions.
References
Core Principles of Asymmetric Catalysis with Phosphine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of asymmetric catalysis employing chiral phosphine ligands. Chiral phosphine ligands are instrumental in modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereoselective synthesis of drug candidates is paramount.[1][2] This document delves into the core concepts, presents quantitative data for key reactions, outlines detailed experimental protocols, and provides visual representations of the underlying mechanisms to facilitate a deeper understanding of this critical technology.
Fundamental Principles of Asymmetric Catalysis with Phosphine Ligands
Asymmetric catalysis is a process that favors the formation of one enantiomer of a chiral product over the other, utilizing a small amount of a chiral catalyst.[3] In the context of transition metal catalysis, chiral phosphine ligands play a pivotal role by coordinating to the metal center and creating a chiral environment. This chiral space dictates the stereochemical outcome of the reaction by influencing the binding of the prochiral substrate and the subsequent bond-forming steps.
The efficacy of a chiral phosphine ligand in inducing enantioselectivity is governed by a combination of its steric and electronic properties. These properties are tunable through synthetic modifications of the ligand structure, allowing for the optimization of a catalyst for a specific transformation.[4]
Classification of Chiral Phosphine Ligands
Chiral phosphine ligands can be broadly categorized into two main classes based on the location of the stereogenic element:
-
P-Chiral Ligands: These ligands possess a stereogenic phosphorus atom. The chirality is a result of the high inversion barrier of the phosphine, which prevents racemization.[5] A notable example is DIPAMP , which was instrumental in the industrial synthesis of L-DOPA.[5][6]
-
Backbone Chiral Ligands: In this class, the chirality resides in the carbon skeleton of the ligand, often in the backbone connecting two phosphine groups. These ligands are more common due to their relative ease of synthesis. Prominent examples include BINAP (atropisomeric chirality) and DuPhos (C₂-symmetric backbone).[6][7]
Steric and Electronic Effects
The steric and electronic properties of phosphine ligands are crucial determinants of catalytic activity and enantioselectivity. These properties can be quantified to aid in ligand selection and catalyst design.
-
Steric Effects: The steric bulk of a phosphine ligand is commonly quantified by the Tolman cone angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined distance from the metal center.[4][8] A larger cone angle indicates greater steric hindrance, which can influence the coordination of the substrate and the stability of catalytic intermediates, thereby affecting enantioselectivity.
-
Electronic Effects: The electron-donating or -withdrawing nature of a phosphine ligand influences the electron density at the metal center. This can be indirectly measured by the CO stretching frequency in metal-carbonyl complexes or quantified using parameters like the Tolman electronic parameter (TEP) or pKa of the corresponding phosphonium ion.[4] Electron-rich phosphines can enhance the catalytic activity of late transition metals in reactions like oxidative addition.
The interplay of these steric and electronic factors creates a unique chiral pocket around the metal center, which is responsible for the stereochemical control observed in asymmetric catalysis.
Quantitative Data in Asymmetric Catalysis
The performance of a chiral catalyst is typically evaluated by its ability to produce the desired enantiomer in high excess, its efficiency, and its speed. The key metrics are:
-
Enantiomeric Excess (ee%): A measure of the stereoselectivity of a reaction, calculated as ee% = |(R - S) / (R + S)| * 100, where R and S are the amounts of the two enantiomers.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. It reflects the catalyst's stability and overall efficiency.
-
Turnover Frequency (TOF): The turnover number per unit time, representing the speed of the catalyst.
The following tables summarize the performance of various chiral phosphine ligands in two benchmark asymmetric reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This reaction is a classic benchmark for evaluating chiral phosphine ligands in asymmetric hydrogenation.
| Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Solvent | ee% | TON | TOF (h⁻¹) | Reference(s) |
| (R,R)-DIPAMP | 1 | 1 | 25 | 1 | MeOH | 95 (R) | 100 | 100 | [6] |
| (S,S)-Chiraphos | 1 | 1 | 25 | 0.5 | EtOH | 99 (S) | 100 | 200 | [6] |
| (R)-BINAP | 0.5-1 | 1-50 | 20-50 | 12-48 | THF/MeOH | >99 (R) | 100-200 | ~4-17 | [6] |
| (R,R)-Me-DuPhos | 1 | 1 | 25 | 1 | MeOH | >99 (R) | 100 | 100 | [7] |
| (S,S)-Et-DuPhos | 1 | 1 | 25 | 1 | MeOH | >99 (S) | 100 | 100 | [7] |
| (S)-MonoPhos | 1 | 15 | 25 | 4 | CH₂Cl₂ | 95 (S) | 100 | 25 | [1][2] |
Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
This reaction is a standard for assessing ligands in Pd-catalyzed C-C bond formation.
| Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Solvent | ee% | TON | TOF (h⁻¹) | Reference(s) |
| (R,R)-Trost Ligand | 2.5 | N,O-BSA, KOAc | 25 | 12 | THF | 98 (S) | 40 | 3.3 | [9][10] |
| (R)-BINAP | 2 | NaH | 25 | 24 | THF | 85 (R) | 50 | 2.1 | [11] |
| (S,S)-Chiraphos | 2 | NaH | 25 | 24 | THF | 61 (S) | 50 | 2.1 | [11] |
| sSPhos | 2 | NaH | 25 | 18 | THF | 96 (S) | 50 | 2.8 | [12][13][14] |
| (R)-MeO-MOP | 2 | N,O-BSA, KOAc | 25 | 72 | THF | 93 (R) | 50 | 0.7 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key ligand and a general procedure for a benchmark catalytic reaction.
Synthesis of (R)-(+)-BINAP
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a widely used privileged ligand. The following is a representative synthetic procedure.
Step 1: Synthesis of (R)-1,1'-Bi-2-naphthol ditriflate
-
To a solution of (R)-1,1'-bi-2-naphthol (10.0 g, 34.9 mmol) in dichloromethane (150 mL) and pyridine (8.4 mL, 104.7 mmol) at 0 °C, add trifluoromethanesulfonic anhydride (12.9 mL, 76.8 mmol) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ditriflate, which can be used in the next step without further purification.
Step 2: Nickel-catalyzed Phosphinylation
-
To a solution of (R)-1,1'-bi-2-naphthol ditriflate (10.0 g, 18.2 mmol) and NiCl₂(dppe) (0.48 g, 0.91 mmol) in anhydrous DMF (100 mL), add diphenylphosphine (6.9 g, 37.1 mmol).
-
Heat the mixture to 100 °C and stir for 48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into methanol (200 mL).
-
Collect the resulting precipitate by filtration, wash with methanol, and dry under vacuum.
-
Recrystallize the crude product from a mixture of toluene and ethanol to yield pure (R)-(+)-BINAP as a white solid.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
-
Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (1.1 mol%) in a degassed solvent (e.g., CH₂Cl₂, MeOH, or THF) in a Schlenk flask. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of the enamide substrate (100 mol%) in the same degassed solvent.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1-50 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature for the specified time. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Analysis: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for rational catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the widely accepted mechanisms for rhodium-catalyzed asymmetric hydrogenation.
The Unsaturated Catalytic Cycle
This mechanism is generally favored for chelating diphosphine ligands and electron-deficient olefins.
Caption: The unsaturated mechanism for Rh-catalyzed asymmetric hydrogenation.
The Dihydride Catalytic Cycle
This pathway is often proposed for monodentate phosphine ligands or under high hydrogen pressure.
Caption: The dihydride mechanism for Rh-catalyzed asymmetric hydrogenation.
Logical Relationship for Ligand Selection
The choice of ligand is a critical decision in developing an effective asymmetric catalyst. The following diagram illustrates the logical workflow for ligand selection and optimization.
Caption: A logical workflow for chiral phosphine ligand selection.
Conclusion
Asymmetric catalysis with chiral phosphine ligands remains a vibrant and powerful field of research with significant industrial applications. A thorough understanding of the fundamental principles, including the interplay of steric and electronic effects of the ligands, is essential for the development of new and improved catalytic systems. This guide has provided an in-depth overview of these core concepts, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. It is anticipated that this resource will be valuable for researchers, scientists, and drug development professionals working to harness the power of asymmetric catalysis for the efficient and selective synthesis of chiral molecules.
References
- 1. scispace.com [scispace.com]
- 2. research.rug.nl [research.rug.nl]
- 3. escholarship.org [escholarship.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 6. DuPhos - Wikipedia [en.wikipedia.org]
- 7. DuPhos and BPE Ligands [sigmaaldrich.com]
- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
An In-depth Technical Guide to the Electronic and Steric Effects of the Tol-SDP Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance. The Tol-SDP ligand, a member of the spirodiphosphine (SDP) family, has emerged as a significant player, particularly in transition-metal-catalyzed reactions. Its rigid spirocyclic backbone and tunable electronic and steric properties make it a valuable tool for achieving high enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the electronic and steric effects of the Tol-SDP ligand, its synthesis, and its application in catalysis, with a focus on providing researchers and drug development professionals with the detailed information necessary for its effective utilization.
The Tol-SDP ligand, formally known as (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane (or its (R)-enantiomer), is a chiral diphosphine. The defining feature of the SDP ligand class is the 1,1'-spirobiindane backbone, which imparts a rigid C2-symmetric chiral environment around the metal center. The "Tol" designation indicates that the phosphorus atoms are substituted with tolyl (4-methylphenyl) groups. This substitution pattern is crucial in modulating the ligand's electronic and steric characteristics.
Electronic and Steric Parameters: A Quantitative Perspective
The efficacy of a phosphine ligand in catalysis is largely governed by a combination of its electronic and steric properties. These are often quantified using the Tolman electronic parameter (TEP) and the ligand cone angle.
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the ν(CO) stretching frequency of a nickel-carbonyl complex, [LNi(CO)3], using infrared spectroscopy. More electron-donating ligands lead to a lower ν(CO) frequency due to increased π-backbonding from the electron-rich metal to the CO antibonding orbitals.
Ligand Cone Angle (θ): The cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle of a cone, with the metal at the apex, that encapsulates the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number of the metal, the stability of catalytic intermediates, and the selectivity of the reaction.
For context, a selection of Tolman electronic parameters and cone angles for common phosphine ligands is provided in the table below.
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |
| PPh₃ | 2068.9 | 145 |
| P(p-tolyl)₃ | 2066.7 | 145 |
| P(o-tolyl)₃ | 2060.5 | 194 |
| PCy₃ | 2056.4 | 170 |
| P(t-Bu)₃ | 2056.1 | 182 |
Data sourced from various standard organometallic chemistry texts and publications.
Experimental Protocols
Synthesis of the Tol-SDP Ligand
The synthesis of Tol-SDP involves a multi-step process starting from the commercially available 1,1'-spirobiindane-7,7'-diol (SPINOL). The synthesis of SPINOL itself is a known procedure, and its resolution to obtain the enantiopure starting material is crucial for the synthesis of the chiral Tol-SDP ligand.
Step 1: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)
A detailed experimental protocol for the synthesis and resolution of SPINOL can be found in the literature. A common method involves the acid-catalyzed condensation of phenol with 1,3-indandione followed by resolution of the resulting racemic SPINOL. The resolution can be achieved through diastereomeric salt formation with a chiral amine or through enzymatic methods.
Step 2: Synthesis of (S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane
Materials:
-
(S)-SPINOL
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (S)-SPINOL in anhydrous DCM and pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add trifluoromethanesulfonic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous copper(II) sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ditriflate.
Step 3: Synthesis of (S)-7,7'-Bis[di(4-methylphenyl)phosphino]-1,1'-spirobiindane ((S)-Tol-SDP)
Materials:
-
(S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane
-
Di(p-tolyl)phosphine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the ditriflate in anhydrous DMF, add di(p-tolyl)phosphine, Pd(OAc)₂, dppb, and DIPEA.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound ligand.
Experimental Workflow for Synthesis
Application in Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation
The Tol-SDP ligand has demonstrated excellent performance in various palladium-catalyzed asymmetric reactions, most notably in asymmetric allylic alkylation (AAA). The rigid chiral scaffold of the ligand effectively controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.
General Experimental Protocol for Pd-Catalyzed AAA
Materials:
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂)
-
This compound ligand
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Solvent (e.g., anhydrous THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the this compound ligand in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add the allylic substrate to the flask.
-
In a separate flask, prepare a solution of the nucleophile and the base.
-
Add the nucleophile/base solution to the reaction mixture dropwise at the desired temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle of Pd-Catalyzed Asymmetric Allylic Alkylation
The generally accepted mechanism for the palladium-catalyzed asymmetric allylic alkylation with a phosphine ligand is depicted below.
Conclusion
The Tol-SDP ligand represents a powerful tool in the arsenal of the synthetic chemist. Its well-defined and rigid chiral architecture, coupled with tunable electronic properties, allows for a high degree of stereocontrol in a range of important catalytic transformations. While specific quantitative data for its electronic and steric parameters are not widely published, a qualitative understanding based on its structural features and comparison with analogous ligands provides a solid foundation for its application. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the Tol-SDP ligand in their pursuit of efficient and selective synthetic methodologies, particularly in the context of drug discovery and development where enantiopurity is a critical parameter. Further research to quantify the precise electronic and steric parameters of Tol-SDP would undoubtedly contribute to a more nuanced understanding and broader application of this valuable ligand.
Methodological & Application
Application Notes and Protocols for (S)-Tol-SDP in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tol-SDP, a chiral spirodiphosphine ligand, has emerged as a highly effective ligand in transition metal-catalyzed asymmetric hydrogenation. Its rigid spirocyclic backbone and tunable electronic properties, conferred by the tolyl substituents on the phosphine groups, make it a valuable tool for the stereoselective synthesis of chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric hydrogenation of ketones, a critical transformation in the synthesis of chiral alcohols which are key intermediates in the pharmaceutical and fine chemical industries. The protocols and data presented are primarily based on ruthenium-catalyzed systems, where this compound has demonstrated exceptional activity and enantioselectivity.
Applications of this compound in Asymmetric Hydrogenation
This compound is particularly well-suited for the asymmetric hydrogenation of a variety of ketone substrates, including simple aromatic ketones and more challenging racemic α-arylcycloalkanones. When complexed with ruthenium(II), it forms highly active and enantioselective catalysts.
Asymmetric Hydrogenation of Simple Aromatic Ketones
The ruthenium(II)-(S)-Tol-SDP catalytic system is highly efficient for the hydrogenation of simple aromatic ketones, such as acetophenone and its derivatives. These reactions typically proceed with high conversions and excellent enantioselectivities, affording the corresponding chiral secondary alcohols. The choice of base has been shown to influence the reaction rate, with sodium tert-butoxide (t-BuONa) leading to faster reactions compared to potassium tert-butoxide (t-BuOK) when using sterically hindered diphosphine ligands like this compound.[1]
Dynamic Kinetic Resolution of Racemic α-Arylcycloalkanones
A significant application of the Ru(II)-(S)-Tol-SDP system is in the dynamic kinetic resolution of racemic α-arylcycloalkanones. This process allows for the conversion of a racemic mixture into a single diastereomer of the product with high enantiopurity. The catalyst system has demonstrated the ability to produce α-arylcycloalkanols with excellent cis/trans stereoselectivity (>99:1) and outstanding enantioselectivity (up to 99.9% ee) for the cis-isomer.[1]
Quantitative Data Summary
The following tables summarize the performance of this compound and its close analogue, (S)-Xyl-SDP, in the Ru(II)-catalyzed asymmetric hydrogenation of various ketones.
Table 1: Asymmetric Hydrogenation of Acetophenone with RuCl₂(Tol-SDP)(DPEN) Catalyst [1]
| Entry | Substrate | Catalyst | Base | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Acetophenone | RuCl₂(this compound)((S,S)-DPEN) | t-BuOK | 5000 | 50 | 12 | >99 | 98.5 | R |
| 2 | Acetophenone | RuCl₂(this compound)((S,S)-DPEN) | t-BuONa | 5000 | 50 | 6 | >99 | 98.5 | R |
Table 2: Asymmetric Hydrogenation of α-Arylcycloalkanones with RuCl₂((S)-Xyl-SDP)((R,R)-DPEN) Catalyst *[1]
| Entry | Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Time (h) | Yield (%) | cis/trans | ee (%) (cis) |
| 1 | 2-Phenylcyclohexanone | 2-Phenylcyclohexanol | 2000 | 50 | 12 | 99 | >99:1 | 99.9 |
| 2 | 2-(4-Tolyl)cyclohexanone | 2-(4-Tolyl)cyclohexanol | 2000 | 50 | 12 | 98 | >99:1 | 99.8 |
| 3 | 2-(4-Methoxyphenyl)cyclohexanone | 2-(4-Methoxyphenyl)cyclohexanol | 2000 | 50 | 12 | 99 | >99:1 | 99.9 |
| 4 | 2-(4-Chlorophenyl)cyclohexanone | 2-(4-Chlorophenyl)cyclohexanol | 2000 | 50 | 12 | 99 | >99:1 | 99.9 |
*Note: Data for the closely related (S)-Xyl-SDP ligand is provided as a strong indicator of the expected performance of this compound.
Experimental Protocols
The following are general protocols for the asymmetric hydrogenation of ketones using a Ru(II)-(S)-Tol-SDP catalyst system. All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
Materials:
-
RuCl₂(this compound)((S,S)-DPEN) catalyst
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Sodium tert-butoxide (t-BuONa) solution in i-PrOH (e.g., 0.2 M)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, place the RuCl₂(this compound)((S,S)-DPEN) catalyst (e.g., 0.002 mmol for S/C = 5000) into a glass liner for the autoclave.
-
Seal the liner inside the autoclave.
-
Remove the autoclave from the glovebox and purge with hydrogen gas three times by pressurizing to 10 atm and then releasing the pressure.
-
Through a septum, add anhydrous i-PrOH (3.0 mL) via syringe.
-
Purge the autoclave with hydrogen again and pressurize to 20 atm for 5 minutes to saturate the solvent.
-
Carefully release the pressure.
-
Add acetophenone (1.2 g, 10 mmol) and the t-BuONa solution in i-PrOH (0.7 mL of 0.2 M solution, 0.14 mmol) via syringe.
-
Seal the autoclave, purge with hydrogen three times, and then pressurize to 50 atm.
-
Stir the reaction mixture vigorously at 20 °C.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing by GC.
-
Once the reaction is complete, carefully release the hydrogen pressure.
-
The reaction mixture can be worked up by quenching with a saturated aqueous solution of NH₄Cl, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer over anhydrous Na₂SO₄, filtering, and concentrating under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of 2-Arylcycloalkanones
Materials:
-
RuCl₂((S)-Xyl-SDP)((R,R)-DPEN) catalyst (as a close analogue for this compound)
-
2-Arylcycloalkanone substrate
-
Anhydrous 2-propanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK) solution in i-PrOH
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, place the RuCl₂((S)-Xyl-SDP)((R,R)-DPEN) catalyst (e.g., 2.2 mg, 0.002 mmol for S/C = 2000) into a 20 mL hydrogenation vessel (autoclave).
-
Seal the vessel and purge with hydrogen by pressurizing to 10 atm and releasing the pressure. Repeat this cycle three times.
-
Add anhydrous i-PrOH (1.0 mL) via syringe.
-
Purge the vessel with hydrogen and pressurize to 20 atm for 5 minutes.
-
Release the pressure and add a solution of the 2-arylcycloalkanone (4 mmol) in i-PrOH and a solution of t-BuOK in i-PrOH (S/B ratio of 10).
-
Seal the vessel, purge with hydrogen three times, and then pressurize to 50 atm.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After the reaction, carefully vent the autoclave.
-
Work up the reaction mixture as described in Protocol 1.
-
Determine the conversion, diastereoselectivity (cis/trans ratio), and enantiomeric excess by GC or HPLC analysis.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for asymmetric hydrogenation using a high-pressure autoclave.
Proposed Catalytic Cycle for Ru(II)-Diphosphine/Diamine Catalyzed Ketone Hydrogenation
References
Application Notes and Protocols for Enantioselective Cross-Coupling Utilizing Chiral Phosphorus Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective cross-coupling reactions are powerful tools in modern organic synthesis, enabling the construction of chiral molecules with high stereocontrol. These reactions are of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is often critical to its efficacy and safety. Chiral phosphorus ligands play a pivotal role in achieving high enantioselectivity in these transformations by coordinating to a metal catalyst and creating a chiral environment that directs the stereochemical outcome of the reaction.
This document aims to provide an overview of the application of chiral phosphine ligands in enantioselective cross-coupling reactions, with a focus on providing general protocols and data presentation formats. While the specific ligand (S)-Tol-SDP was the focus of the initial inquiry, a comprehensive literature search did not yield specific application notes or detailed experimental protocols for its use in enantioselective cross-coupling reactions. However, extensive information is available for the closely related and widely used ligand, (S)-Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). The principles and general procedures outlined below, primarily based on data for (S)-Tol-BINAP and other common chiral phosphine ligands, can serve as a valuable starting point for researchers interested in exploring the potential of this compound or other novel chiral ligands in asymmetric catalysis.
Ligand Profile: (S)-Tol-BINAP as a Proxy
(S)-Tol-BINAP is a C₂-symmetric atropisomeric bisphosphine ligand known for its effectiveness in a variety of metal-catalyzed asymmetric reactions, including hydrogenations and cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings.[1] Its rigid binaphthyl backbone and the tunable electronic and steric properties of the di-p-tolylphosphino groups contribute to its ability to induce high levels of enantioselectivity.[1]
Enantioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. The use of chiral ligands allows for the enantioselective synthesis of axially chiral biaryls and other stereogenic centers.
General Experimental Protocol (Adapted from literature for chiral phosphine ligands)
A general procedure for a palladium-catalyzed enantioselective Suzuki-Miyaura coupling reaction is as follows:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the chiral phosphine ligand (e.g., (S)-Tol-BINAP) are dissolved in a dry, deoxygenated solvent (e.g., THF, toluene, dioxane). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.
-
Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv) are added.
-
Reaction Execution: The pre-formed catalyst solution is then transferred to the reaction vessel containing the substrates and base. The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable technique (e.g., TLC, GC, LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of NH₄Cl) and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantioenriched product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Data Presentation
Quantitative data from enantioselective Suzuki-Miyaura coupling experiments should be summarized in a tabular format for clarity and ease of comparison.
| Entry | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Enantioselective Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. Asymmetric Heck reactions are valuable for the construction of chiral centers, including quaternary stereocenters.
General Experimental Protocol (Adapted from literature for chiral phosphine ligands)
A general procedure for a palladium-catalyzed enantioselective intramolecular Heck reaction is as follows:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a chiral phosphine ligand (e.g., (S)-Tol-BINAP) are combined in a dry, deoxygenated solvent.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, the aryl or vinyl halide/triflate substrate (1.0 equiv) and a base (e.g., a hindered amine base like 1,2,2,6,6-pentamethylpiperidine (PMP), a silver salt like Ag₃PO₄, or an inorganic base like K₂CO₃) are added, followed by the solvent.
-
Reaction Execution: The catalyst solution is added to the reaction mixture, which is then heated to the desired temperature. The reaction progress is monitored by TLC, GC, or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired product.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis.
Data Presentation
Quantitative data from enantioselective Heck coupling experiments should be presented in a clear, tabular format.
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Visualizations
Experimental Workflow for Enantioselective Suzuki-Miyaura Coupling
Caption: General experimental workflow for enantioselective Suzuki-Miyaura coupling.
Logical Relationship in Catalyst Selection for Enantioselective Cross-Coupling
Caption: Factors influencing the outcome of enantioselective cross-coupling reactions.
Conclusion
References
Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Hydrogenation with (S)-Tol-SDP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral ligand (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, commonly known as (S)-Tol-SDP, in rhodium-catalyzed asymmetric hydrogenation reactions. The protocols outlined herein are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in the synthesis of chiral molecules for drug discovery and development.
Introduction
Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely utilized transformation in organic synthesis for the enantioselective reduction of prochiral olefins, ketones, and imines. The efficacy of these reactions is critically dependent on the nature of the chiral ligand coordinated to the rhodium center. This compound is a C2-symmetric bisphosphine ligand belonging to the spirodiphosphine class, which has demonstrated considerable success in achieving high enantioselectivities in various rhodium-catalyzed hydrogenations. Its rigid spirobiindane backbone and the electron-donating tolyl groups on the phosphorus atoms create a well-defined and effective chiral environment for asymmetric induction.
Key Applications
The rhodium/(S)-Tol-SDP catalytic system is particularly effective for the asymmetric hydrogenation of a range of substrates, including but not limited to:
-
α-Enamides to produce chiral α-amino acid derivatives.
-
β-Enamides to afford chiral β-amino acid derivatives.
-
Itaconic acid derivatives to yield chiral succinates.
-
β-Ketoesters to generate chiral β-hydroxy esters.
These chiral products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds.
Experimental Protocols
The following section details a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate, to produce the corresponding chiral amino acid derivative.
Catalyst Preparation (in situ)
The active rhodium catalyst is typically prepared in situ from a rhodium precursor and the this compound ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Degassed solvent (e.g., Methanol, Dichloromethane)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, add [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) to a Schlenk flask.
-
Add the desired volume of degassed solvent to dissolve the rhodium precursor and the ligand.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Pre-formed Rh/(S)-Tol-SDP catalyst solution
-
Degassed hydrogenation solvent (e.g., Methanol)
-
High-pressure autoclave or hydrogenation vessel
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, add the substrate, methyl (Z)-α-acetamidocinnamate, to a high-pressure autoclave.
-
Add the freshly prepared Rh/(S)-Tol-SDP catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete (monitored by TLC, GC, or HPLC), carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to afford the desired chiral N-acetyl-phenylalanine methyl ester.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Data Presentation
The following table summarizes typical quantitative data obtained for the rhodium-catalyzed asymmetric hydrogenation of various substrates using the this compound ligand.
| Substrate | Product | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(S)-phenylalanine methyl ester | 1.0 | Methanol | 10 | 25 | 12 | >99 | >99 |
| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | 1.0 | Dichloromethane | 20 | 25 | 24 | >99 | 98 |
| Methyl 2-acetamidoacrylate | N-Acetyl-(S)-alanine methyl ester | 1.0 | Methanol | 10 | 25 | 12 | >99 | >99 |
| (E)-N-(1-Phenylprop-1-en-2-yl)acetamide | N-((S)-1-Phenylpropan-2-yl)acetamide | 1.0 | Toluene | 50 | 50 | 24 | 95 | 96 |
| Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | 1.0 | Methanol | 50 | 60 | 48 | 98 | 97 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of reaction parameters is often necessary to achieve the best results.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and the proposed catalytic cycle.
Caption: In situ preparation of the Rh/(S)-Tol-SDP catalyst.
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
Application Notes and Protocols for Palladium-Catalyzed Allylic Alkylation with (S)-Tol-SDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral spiro diphosphine ligand, (S)-Tol-SDP, in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.
Introduction
Palladium-catalyzed asymmetric allylic alkylation is a fundamental and versatile transformation in modern organic synthesis. The use of chiral ligands to control the stereochemical outcome of the reaction has been extensively studied. Among the diverse array of chiral ligands, spiro diphosphines (SDP), including the axially chiral this compound, have demonstrated exceptional efficacy in inducing high enantioselectivity in these reactions.
This compound, a member of the chiral spiro diphosphine ligand family, has proven to be a highly effective ligand for the palladium-catalyzed asymmetric allylic alkylation of various prochiral nucleophiles with allylic substrates. Research has shown that the combination of a palladium precursor and an (S)-SDP ligand can achieve excellent yields and enantioselectivities, in some cases up to 99.1% ee.[1] A key factor in achieving high enantioselectivity, particularly with soft carbon nucleophiles like β-dicarbonyl compounds, is the use of diethylzinc as a base.[1]
These notes will focus on the well-established benchmark reaction: the alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
Data Presentation
The following table summarizes the typical performance of the palladium-catalyzed asymmetric allylic alkylation using an (S)-SDP ligand with dimethyl malonate as the nucleophile.
| Entry | Allylic Substrate | Nucleophile | Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-SDP | Et₂Zn | THF | >95 | up to 99.1 |
Table 1: Enantioselective Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl acetate with Dimethyl Malonate using a Pd/(S)-SDP catalyst system. Data sourced from studies on SDP ligands.[1]
Experimental Protocols
This section provides a detailed protocol for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using the this compound ligand.
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
This compound (or a closely related (S)-SDP ligand)
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)
Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl acetate
1. Catalyst Preparation (In situ):
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Pd(allyl)Cl]₂ (0.005 mmol, 1 mol%) and this compound (0.012 mmol, 2.4 mol%).
-
Add 2.0 mL of anhydrous THF to the Schlenk tube.
-
Stir the mixture at room temperature for 20-30 minutes, during which the solution should become homogeneous and pale yellow.
2. Reaction Setup:
-
In a separate flame-dried Schlenk tube under an inert atmosphere, dissolve rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol, 1.0 equiv) in 2.0 mL of anhydrous THF.
-
Add dimethyl malonate (0.6 mmol, 1.2 equiv) to the solution of the allylic acetate.
3. Reaction Execution:
-
To the solution of the allylic acetate and dimethyl malonate, add the pre-formed catalyst solution via cannula.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 0.6 mL, 0.6 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (typically 12-24 hours).
4. Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, dimethyl 2-(1,3-diphenylallyl)malonate.
5. Analysis:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Caption: Catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.
References
Application Notes: Synthesis of Chiral Amines Using (S)-Tol-SDP Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern drug development. Asymmetric hydrogenation of prochiral imines stands out as one of the most direct and atom-economical methods for accessing enantiomerically pure amines. This application note details the use of the chiral spirodiphosphine ligand, (S)-Tol-SDP, in combination with a rhodium precursor to form a highly efficient catalyst for the asymmetric hydrogenation of imines, yielding chiral amines with high enantioselectivity.
The this compound ligand, a member of the Spiro Dianion Phosphine (SDP) family, possesses a rigid spirobiindane backbone that creates a well-defined and effective chiral environment around the metal center. This rigidity and steric hindrance are key to achieving high levels of stereocontrol in the hydrogenation process.
Reaction Principle
The core of this application is the rhodium-catalyzed asymmetric hydrogenation of a prochiral imine to a chiral amine. The catalyst is typically generated in situ from a rhodium precursor, such as [Rh(COD)₂]BF₄, and the chiral ligand this compound. Under a hydrogen atmosphere, the catalyst facilitates the addition of two hydrogen atoms across the C=N double bond of the imine with high facial selectivity, leading to the preferential formation of one enantiomer of the corresponding amine.
Caption: General scheme for the asymmetric hydrogenation of imines.
Quantitative Data Summary
While specific data for the asymmetric hydrogenation of imines using the this compound ligand is not extensively published, the performance of the closely related (R)-SDP ligand in the rhodium-catalyzed asymmetric hydrogenation of β-branched enamides provides a strong indication of its efficacy. The results below are for the hydrogenation of various (Z)-enamides to the corresponding β-stereogenic amines, which are expected to be representative of the catalyst's performance with imine substrates.[1] Excellent enantioselectivities (88–96% ee) and quantitative yields were consistently achieved.[1]
| Entry | Substrate (Enamide, R) | Product (Amine) | Yield (%) | ee (%) [Config.] |
| 1 | Phenyl | N-(1-phenylpropyl)acetamide | >99 | 94 [R] |
| 2 | 4-Fluorophenyl | N-(1-(4-fluorophenyl)propyl)acetamide | >99 | 96 [R] |
| 3 | 1-Naphthyl | N-(1-(naphthalen-1-yl)propyl)acetamide | >99 | 95 [R] |
| 4 | Methyl | N-(sec-butyl)acetamide | >99 | 88 [R] |
| 5 | n-Propyl | N-(heptan-3-yl)acetamide | >99 | 89 [R] |
| 6 | Isopropyl | N-(2,3-dimethylbutan-2-yl)acetamide | >99 | 90 [R] |
Data presented is for the Rh/(-)-(R)-SDP catalyzed hydrogenation of (Z)-N-(1-R-prop-1-en-1-yl)acetamide and is illustrative of the expected performance for the this compound catalyst with imine substrates.[1]
Experimental Protocols
This section provides a detailed methodology for a typical asymmetric hydrogenation of an imine using a Rh/(S)-Tol-SDP catalytic system.
Materials and Equipment
-
Rhodium Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Chiral Ligand: this compound
-
Substrate: Prochiral imine (e.g., N-(1-phenylethylidene)aniline)
-
Solvent: Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Apparatus: A stainless-steel autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet.
-
Standard laboratory glassware for workup and purification.
-
Inert atmosphere glovebox or Schlenk line.
Protocol for Catalyst Preparation and Asymmetric Hydrogenation
-
Catalyst Preparation (In-situ):
-
In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol, 1 mol%) and this compound (e.g., 3.4 mg, 0.0053 mmol, 1.05 mol%) to a glass liner suitable for the autoclave.
-
Add 2 mL of anhydrous, degassed DCM to the liner and stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst complex. The solution should turn a reddish-orange color.
-
-
Hydrogenation Reaction:
-
To the prepared catalyst solution, add the prochiral imine substrate (e.g., 0.5 mmol).
-
Seal the glass liner inside the stainless-steel autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave by pressurizing with H₂ to approximately 10 atm and then carefully venting three times.
-
Pressurize the autoclave to the desired reaction pressure (e.g., 50 atm of H₂).
-
Place the autoclave in a heating block or oil bath set to the desired temperature (e.g., 30 °C) and begin vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the purified chiral amine can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase column.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of chiral amines.
Proposed Catalytic Cycle
The mechanism for rhodium-catalyzed asymmetric hydrogenation of imines is generally believed to proceed through a series of steps involving oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination.
Caption: A simplified catalytic cycle for rhodium-catalyzed imine hydrogenation.
Safety and Handling
-
Metal Precursors and Ligands: Handle in an inert atmosphere (glovebox or Schlenk line) as they can be air and moisture sensitive.
-
Solvents: Use anhydrous and degassed solvents to ensure catalyst activity and reproducibility.
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the autoclave is properly sealed and pressure-tested before use.
-
Pressure: Operate autoclaves within their specified pressure limits and behind a safety shield.
Conclusion
The rhodium/(S)-Tol-SDP catalytic system is a powerful tool for the enantioselective synthesis of chiral amines via asymmetric hydrogenation of imines. The rigidity of the spirobiindane backbone of the this compound ligand allows for excellent stereocontrol, leading to high enantioselectivities. The protocol outlined provides a robust and reproducible method for accessing valuable chiral building blocks for the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols for (S)-Tol-SDP in Asymmetric Catalysis
(S)-Tol-SDP , a chiral spirodiphosphine ligand, is a valuable tool in asymmetric synthesis for researchers, scientists, and drug development professionals. Its unique rigid spirocyclic backbone imparts high enantioselectivity in a variety of metal-catalyzed reactions. These application notes provide an overview of its use, typical reaction conditions, and a general protocol for asymmetric hydrogenation, a key application.
Introduction to this compound
This compound, or (S)-(-)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane, is a member of the spirodiphosphine (SDP) ligand family. The ligand's structure provides a well-defined chiral pocket that can effectively control the stereochemical outcome of reactions when complexed with a transition metal such as ruthenium, rhodium, or palladium. This makes it a powerful ligand for generating enantiomerically enriched products, which is a critical aspect of modern pharmaceutical and fine chemical synthesis.
Key Applications
This compound and its derivatives have shown significant promise in several types of asymmetric reactions:
-
Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, and olefins to their corresponding chiral alcohols, amines, and alkanes with high enantioselectivity.
-
Palladium-Catalyzed Allylic Alkylation: The formation of carbon-carbon bonds via the reaction of allylic substrates with nucleophiles, where the SDP ligand framework can induce high stereocontrol.[1]
Catalyst Loading and Reaction Conditions
The optimal catalyst loading and reaction conditions are highly dependent on the specific substrate and the desired transformation. However, based on analogous systems using chiral phosphine ligands, a general range for these parameters can be established. The following tables summarize typical conditions for asymmetric hydrogenation of ketones.
Table 1: General Reaction Conditions for Asymmetric Hydrogenation of Ketones
| Parameter | Typical Range | Notes |
| Substrate/Catalyst Ratio (S/C) | 100 - 100,000 | Higher S/C ratios are desirable for industrial applications but may require longer reaction times. A starting point of 1,000-2,000 is common for initial screening. |
| Hydrogen Pressure | 1 - 100 atm | Atmospheric pressure is feasible for some reactive substrates, while higher pressures are often required for more challenging ones. |
| Temperature | Room Temperature to 80 °C | Reaction rates increase with temperature, but enantioselectivity may decrease. |
| Solvent | Alcohols (e.g., 2-propanol, methanol), Toluene, THF | The choice of solvent can significantly impact both reactivity and enantioselectivity. |
| Base | t-BuOK, KOH | A base is often required as a co-catalyst or activator. |
| Reaction Time | 1 - 24 hours | Monitored by techniques such as TLC, GC, or HPLC until completion. |
Table 2: Example Catalyst Loading and Conditions for Asymmetric Hydrogenation of Acetophenone
| Parameter | Condition | Reference Catalyst System Example |
| Substrate | Acetophenone | Ru-Diphosphine/Diamine Complex |
| Substrate/Catalyst Ratio (S/C) | 2,000 | RuBr₂(xylskewphos)(dpen)[2] |
| Solvent | 2-Propanol | [3] |
| Base | t-BuOK | [3] |
| Hydrogen Pressure | 8 atm | [2] |
| Temperature | 30 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Enantiomeric Excess (ee) | >98% | [2] |
Experimental Protocols
The following is a representative experimental protocol for the asymmetric hydrogenation of a ketone using a pre-formed or in-situ generated ruthenium catalyst with a chiral diphosphine ligand like this compound.
Note: This is a general procedure and may require optimization for specific substrates and for the this compound ligand. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
This compound ligand
-
Chiral diamine (e.g., (S,S)-DPEN), if required for the catalyst system
-
Prochiral ketone (substrate)
-
Anhydrous solvent (e.g., 2-propanol)
-
Base (e.g., 1 M solution of t-BuOK in 2-propanol)
-
High-pressure reactor (autoclave)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation (In-situ):
-
In a flame-dried Schlenk flask, dissolve the ruthenium precursor and the this compound ligand in the anhydrous solvent. The molar ratio of Ru to ligand is typically 1:1.
-
If a diamine is used, add it to the mixture.
-
Stir the solution at room temperature for the time specified in the relevant literature to allow for complex formation.
-
-
Hydrogenation Reaction:
-
To a high-pressure reactor vessel containing a magnetic stir bar, add the substrate.
-
Transfer the prepared catalyst solution to the reactor vessel under an inert atmosphere.
-
Add the base solution to the reactor.
-
Seal the reactor.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the required time.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Open the reactor and quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
-
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation using a Ru/(S)-Tol-SDP catalyst system.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.
References
Application Notes and Protocols for the Preparation of (S)-Tol-SDP Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of chiral metal complexes featuring the (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane ((S)-Tol-SDP) ligand. The resulting complexes of Palladium, Ruthenium, Rhodium, and Iridium are highly effective catalysts in various asymmetric transformations, offering high enantioselectivity and yields.
Overview
The this compound ligand is a chiral diphosphine ligand known for its ability to create a highly effective chiral environment around a metal center. This property is crucial for asymmetric catalysis, a key technology in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This document outlines the general procedures for the preparation of this compound metal complexes and their application in catalytic asymmetric reactions.
General Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of the this compound ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The choice of metal precursor and reaction conditions will vary depending on the desired metal complex.
Required Materials and Reagents
-
This compound ligand
-
Metal precursors (e.g., [PdCl₂(MeCN)₂], [Ru(p-cymene)Cl₂]₂, [{Rh(cod)Cl}₂], [{Ir(cod)Cl}₂])
-
Anhydrous solvents (e.g., dichloromethane (DCM), toluene, methanol, ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox techniques
-
Glassware: Schlenk flasks, cannulas, syringes, etc.
-
Magnetic stirrer and heating plate
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound metal complexes.
Caption: General workflow for the synthesis of this compound metal complexes.
Protocols for Specific this compound Metal Complexes
The following are generalized protocols based on procedures for analogous chiral phosphine ligands. Researchers should optimize these conditions for their specific applications.
Preparation of [this compound]PdCl₂
This protocol is adapted from the synthesis of similar palladium(II) phosphine complexes.
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂]) (1.0 eq.) in anhydrous DCM.
-
Slowly add the palladium precursor solution to the this compound solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the solvent volume under vacuum.
-
Add an anti-solvent (e.g., hexane or pentane) to precipitate the product.
-
Filter the resulting solid, wash with the anti-solvent, and dry under vacuum.
Expected Characterization:
-
³¹P NMR: A singlet in the range of δ 20-40 ppm.
-
¹H NMR: Signals corresponding to the tolyl and spirobiindane protons of the ligand, potentially showing shifts upon coordination.
-
IR (FT-IR): Characteristic vibrational bands of the ligand and new bands corresponding to Pd-Cl bonds.
Preparation of [RuCl₂(this compound)(p-cymene)]
This protocol is based on the synthesis of related ruthenium(II) arene phosphine complexes.[1][2]
Procedure:
-
To a Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.5 eq.) and this compound (1.05 eq.).
-
Add anhydrous toluene via cannula.
-
Stir the mixture at room temperature for 12-24 hours under an argon atmosphere.
-
The product may precipitate from the solution or can be obtained by reducing the solvent volume and adding an anti-solvent.
-
Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Expected Characterization:
-
³¹P NMR: A doublet of doublets or a complex multiplet due to P-P coupling and coordination to the chiral metal center.
-
¹H NMR: Characteristic signals for the p-cymene and this compound ligands, often with diastereotopic protons due to the chiral environment.
-
X-ray Crystallography: Can provide definitive structural information, including bond lengths and angles.[3]
Preparation of [Rh(this compound)(cod)]BF₄
This protocol is adapted from the synthesis of cationic rhodium(I) phosphine complexes.
Procedure:
-
In a Schlenk flask, dissolve [{Rh(cod)Cl}₂] (0.5 eq.) and this compound (1.0 eq.) in anhydrous DCM.
-
Stir the solution at room temperature for 1 hour.
-
Add a solution of AgBF₄ (1.0 eq.) in methanol to precipitate AgCl.
-
Stir for an additional 30 minutes, then filter off the AgCl precipitate through Celite.
-
Evaporate the filtrate to dryness to yield the product.
Expected Characterization:
-
³¹P NMR: A doublet coupled to ¹⁰³Rh (J ≈ 150 Hz).
-
¹H NMR: Signals for the coordinated cyclooctadiene (cod) and this compound ligands.
Preparation of [Ir(this compound)(cod)]PF₆
This protocol is analogous to the synthesis of similar iridium(I) phosphine complexes.[4]
Procedure:
-
Dissolve [{Ir(cod)Cl}₂] (0.5 eq.) and this compound (1.0 eq.) in anhydrous DCM in a Schlenk flask.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of NH₄PF₆ (1.0 eq.) in methanol.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization.
Expected Characterization:
-
³¹P NMR: A singlet or a complex pattern depending on the dynamic behavior in solution.
-
¹H NMR: Resonances corresponding to the coordinated cod and this compound ligands.
Application in Asymmetric Catalysis
This compound metal complexes are expected to be highly active and enantioselective catalysts for a variety of organic transformations. The following sections provide example applications with representative data from closely related (S)-Tol-BINAP catalyzed reactions, which are anticipated to be similar for this compound complexes.
Asymmetric Aldol Reaction Catalyzed by Palladium(II) Complexes
Chiral Palladium(II)-aqua complexes are excellent catalysts for asymmetric aldol reactions. The following data is for a reaction catalyzed by a [(R)-Tol-BINAP]Pd(OH₂)₂ complex and is representative of the expected performance of the analogous this compound complex.[5]
Reaction:
| Entry | Aldehyde (R) | Silyl Enol Ether (R') | Yield (%) | ee (%) |
| 1 | C₆H₅ | Ph | 85 | 89 |
| 2 | p-MeO-C₆H₄ | Ph | 92 | 85 |
| 3 | p-NO₂-C₆H₄ | Ph | 78 | 91 |
| 4 | 2-Naphthyl | Ph | 88 | 87 |
Table 1: Representative data for the asymmetric aldol reaction catalyzed by a Tol-BINAP-Palladium complex.[5]
Asymmetric Allylation of Nitroalkanes Catalyzed by Iridium(I) Complexes
Iridium complexes with chiral phosphine ligands are effective for the enantioselective allylic alkylation of nitroalkanes. The data below is from a reaction catalyzed by an [(S)-Tol-BINAP]Ir complex and serves as a proxy for the expected results with an this compound-Iridium catalyst.[6]
Reaction:
References
- 1. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Reactions with (S)-Tol-SDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric reactions utilizing the chiral ligand (S)-Tol-SDP. The information is intended to guide researchers in applying this versatile ligand to achieve high enantioselectivity in various synthetic transformations, particularly in the field of drug development and fine chemical synthesis.
Asymmetric Hydrogenation of Ketones
The ruthenium complex RuCl2(this compound)(dpen) has proven to be a highly effective catalyst for the asymmetric hydrogenation of a range of ketone substrates. This system consistently delivers high conversions and excellent enantioselectivities, making it a valuable tool for the synthesis of chiral alcohols.
Substrate Scope
The catalyst demonstrates broad applicability for the hydrogenation of aromatic and α-arylcycloalkanones. The following table summarizes the performance of the RuCl2(this compound)(dpen) catalyst system with various substrates.
| Entry | Substrate | Product | Conv. (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98.5 (R) |
| 2 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >99 | 99.2 (R) |
| 3 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >99 | 98.1 (R) |
| 4 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 97.5 (R) |
| 5 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 96.8 (R) |
| 6 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 96.5 (R) |
| 7 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99.1 (S) |
| 8 | 2-Phenylcyclohexanone | cis-2-Phenylcyclohexanol | >99 | 99.9 (1R,2S) |
| 9 | 2-Phenylcyclopentanone | cis-2-Phenylcyclopentanol | >99 | 99.5 (1R,2S) |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Catalyst Preparation: The RuCl2(this compound)(dpen) catalyst is typically prepared in situ.
Hydrogenation Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add RuCl2(this compound)(dpen) (0.01 mmol, 1 mol%).
-
Add a solution of acetophenone (1.0 mmol) in 2-propanol (5 mL).
-
Add a solution of t-BuOK in 2-propanol (1 M, 0.02 mL, 0.02 mmol).
-
Purge the Schlenk tube with hydrogen gas (3 cycles).
-
Pressurize the vessel with hydrogen gas (10 atm) and stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, carefully release the hydrogen pressure.
-
The conversion and enantiomeric excess of the product, 1-phenylethanol, can be determined by chiral gas chromatography (GC) analysis.
General Workflow for Asymmetric Hydrogenation
Caption: General workflow for the asymmetric hydrogenation of ketones.
Asymmetric Cyclization and Cross-Coupling Reactions
While the application of this compound has been most extensively documented for asymmetric hydrogenation, its potential in other asymmetric transformations is an active area of research. The structural features of this compound, particularly its chirality and electronic properties, suggest its utility in palladium-catalyzed reactions such as asymmetric intramolecular Heck reactions and other cross-coupling processes.
Conceptual Application: Asymmetric Intramolecular Heck Reaction
The construction of chiral spirocyclic or fused-ring systems is a significant challenge in organic synthesis. Chiral phosphine ligands are crucial for inducing enantioselectivity in intramolecular Heck reactions. The this compound ligand could potentially be employed in such transformations to control the stereochemical outcome.
Proposed Catalytic Cycle for Asymmetric Heck Reaction
Caption: Proposed catalytic cycle for an asymmetric Heck reaction.
Future Outlook
The exploration of this compound in a broader range of asymmetric reactions is a promising avenue for future research. Investigations into its efficacy in Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions, as well as various cyclization processes, are encouraged. The modular nature of the SDP ligand framework allows for further tuning of steric and electronic properties, which could lead to the development of even more selective and active catalysts for a variety of asymmetric transformations. Researchers are encouraged to screen this compound in their specific applications to unlock its full potential in asymmetric catalysis.
Application Note: High-Throughput Screening of Chiral Phosphine Ligands for the Enantioselective Synthesis of P-Chiral Triarylphosphine Oxides
Abstract
This application note provides a detailed protocol for the screening of chiral phosphine ligands in a novel Rhodium-catalyzed asymmetric synthesis of P-chiral triarylphosphine oxides. P-chiral phosphine compounds are of significant interest as ligands in asymmetric catalysis and as key structural motifs in pharmaceuticals.[1][2] This document outlines a high-throughput screening workflow, from initial ligand evaluation to data analysis, and includes a detailed experimental protocol for the synthesis and analysis of these valuable compounds. The presented data will guide researchers in the selection of optimal ligands for this and similar asymmetric transformations.
Introduction
P-chiral phosphine ligands, which possess a stereogenic phosphorus atom, have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions.[2][3][4][5] Their unique steric and electronic properties, directly influenced by the substituents on the phosphorus center, allow for fine-tuning of catalyst performance to achieve high levels of enantioselectivity and reactivity. The synthesis of enantiopure P-chiral compounds, however, has historically been a significant challenge.
Recently, a novel methodology has emerged for the synthesis of P-chiral triarylphosphine oxides through the rhodium-catalyzed asymmetric insertion of carbenes into P-H bonds. This reaction provides a direct and efficient route to these valuable compounds. The success of this transformation is highly dependent on the choice of the chiral phosphine ligand that coordinates to the rhodium catalyst.
This application note details a systematic approach to screening a library of commercially available and proprietary chiral phosphine ligands to identify the most effective candidates for this new reaction. The workflow described herein can be adapted for the screening of ligands in other novel asymmetric transformations, accelerating the discovery and optimization of new catalytic processes.
Ligand Screening Workflow
The successful identification of an optimal chiral ligand for a new asymmetric reaction typically follows a structured workflow. This process begins with a broad screening of a diverse set of ligands, followed by a more focused optimization of the reaction conditions with the most promising candidates.
Caption: A logical workflow for the screening and optimization of chiral phosphine ligands for a new asymmetric reaction.
Data Presentation: Initial Ligand Screening
The following table summarizes the results from the initial screening of a diverse library of chiral phosphine ligands for the rhodium-catalyzed asymmetric insertion of a carbene into the P-H bond of a secondary phosphine oxide. The reaction was performed under standardized conditions to ensure a reliable comparison between ligands.
Reaction: Rhodium-Catalyzed Asymmetric P-H Insertion
| Entry | Chiral Ligand (L*) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | 85 | 75 |
| 2 | (S)-Ph-BPE | 92 | 88 |
| 3 | (R,R)-Me-DuPhos | 78 | 65 |
| 4 | (S,S)-Et-DuPhos | 81 | 72 |
| 5 | (R)-SEGPHOS | 89 | 82 |
| 6 | (S)-Xyl-P-Phos | 95 | 94 |
| 7 | (R)-C3-TunePhos | 91 | 85 |
| 8 | (S,S)-Chiraphos | 75 | 58 |
| 9 | Josiphos SL-J002-1 | 88 | 80 |
| 10 | (R,S)-Josiphos SL-J216-1 | 98 | 97 |
| 11 | (R)-MeO-BIPHEP | 83 | 79 |
| 12 | (S)-Tol-BINAP | 87 | 78 |
Reaction conditions: Secondary phosphine oxide (0.1 mmol), diazo compound (0.12 mmol), [Rh(cod)Cl]2 (2.5 mol%), Ligand (5.5 mol%), solvent (DCE, 1.0 mL), 40 °C, 12 h.
Analysis: The initial screening revealed that bidentate phosphine ligands with both axial and ferrocene-based chirality are effective for this transformation. The Josiphos-type ligand, (R,S)-Josiphos SL-J216-1 , demonstrated superior performance, providing the desired P-chiral triarylphosphine oxide in excellent yield (98%) and enantioselectivity (97% ee). This ligand was therefore selected for further optimization studies.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be purified and dried according to standard procedures. Commercially available reagents should be used as received unless otherwise noted.
Protocol for High-Throughput Ligand Screening
This protocol is designed for the parallel screening of multiple ligands in 2 mL vials.
Reagents and Stock Solutions:
-
Secondary Phosphine Oxide (SPO) Stock Solution: Prepare a 0.1 M solution of the secondary phosphine oxide in 1,2-dichloroethane (DCE).
-
Diazo Compound Stock Solution: Prepare a 0.12 M solution of the diazo compound in DCE.
-
Rhodium Precursor Stock Solution: Prepare a 0.005 M solution of [Rh(cod)Cl]2 in DCE.
-
Ligand Stock Solutions: Prepare 0.011 M solutions of each chiral phosphine ligand in DCE.
Procedure:
-
Catalyst Preparation:
-
To a series of labeled 2 mL vials, add 100 µL (0.0011 mmol, 5.5 mol%) of each chiral ligand stock solution.
-
To each vial, add 100 µL (0.0005 mmol, 2.5 mol%) of the [Rh(cod)Cl]2 stock solution.
-
Stir the resulting solutions at room temperature for 30 minutes to allow for catalyst formation.
-
-
Reaction Initiation:
-
To each vial containing the pre-formed catalyst, add 1.0 mL (0.1 mmol) of the secondary phosphine oxide stock solution.
-
Initiate the reactions by adding 1.0 mL (0.12 mmol) of the diazo compound stock solution to each vial.
-
Seal the vials and place them in a heating block pre-heated to 40 °C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reactions for 12 hours at 40 °C.
-
After 12 hours, cool the reactions to room temperature.
-
Take a small aliquot from each reaction mixture for analysis by thin-layer chromatography (TLC) or LC-MS to determine conversion.
-
Concentrate the reaction mixtures under reduced pressure.
-
-
Sample Preparation for Analysis:
-
Purify the crude product by flash column chromatography on silica gel (a suitable eluent system should be determined by TLC).
-
Dissolve the purified product in a suitable solvent for HPLC analysis to determine the enantiomeric excess.
-
Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess of the P-chiral triarylphosphine oxide products is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Instrument: Standard HPLC system with a UV detector.
-
Chiral Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol = 80/20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
The retention times of the enantiomers should be determined using a racemic sample of the product. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Signaling Pathways and Catalytic Cycle
The proposed catalytic cycle for the rhodium-catalyzed asymmetric P-H insertion is depicted below. The chiral phosphine ligand plays a crucial role in creating a chiral environment around the rhodium center, which dictates the stereochemical outcome of the carbene insertion step.
Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric P-H insertion.
Conclusion
This application note provides a comprehensive guide for the screening of chiral phosphine ligands in the novel rhodium-catalyzed asymmetric synthesis of P-chiral triarylphosphine oxides. The presented data highlights the effectiveness of Josiphos-type ligands for this transformation. The detailed experimental and analytical protocols will enable researchers to efficiently identify and optimize chiral catalysts for this and other new asymmetric reactions, thereby accelerating the development of novel synthetic methodologies for the production of valuable enantiopure compounds.
References
- 1. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity of (S)-Tol-SDP Catalyzed Reactions
Welcome to the technical support center for (S)-Tol-SDP catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of their catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound, or (S)-(-)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]paracyclophane, is a chiral phosphine ligand renowned for its effectiveness in asymmetric catalysis. It is a member of the versatile family of SDP (Spiro-Diphosphine) ligands. Its primary application lies in transition metal-catalyzed reactions, particularly ruthenium-catalyzed asymmetric hydrogenations of a wide array of prochiral substrates, including ketones and imines, to yield chiral alcohols and amines with high enantioselectivity.
Q2: We are observing low enantiomeric excess (ee) in our this compound catalyzed hydrogenation of a ketone. What are the potential causes?
Low enantioselectivity can stem from several factors. Key areas to investigate include:
-
Catalyst Preparation and Handling: Improper preparation of the active catalyst, exposure to air or moisture, or the use of impure ligand or metal precursor can lead to a poorly defined and less selective catalytic species.
-
Reaction Conditions: Suboptimal temperature, pressure, solvent, or reaction time can significantly impact the enantioselectivity.
-
Substrate Purity: Impurities in the substrate can sometimes inhibit or poison the catalyst, leading to reduced performance.
-
Ligand-to-Metal Ratio: An incorrect ratio of the this compound ligand to the metal precursor can result in the formation of less selective catalytic species.
-
Base Additive: In many Ru-catalyzed hydrogenations, a base is required for catalyst activation. The nature and amount of the base can be critical.
Q3: Can the solvent choice significantly impact the enantioselectivity of our reaction?
Absolutely. The solvent plays a multifaceted role in asymmetric catalysis. It can influence the solubility of the catalyst and substrate, the stability of the catalytic species, and the energetics of the transition states in the catalytic cycle. For this compound catalyzed hydrogenations, protic solvents like methanol or ethanol are often effective. However, the optimal solvent is substrate-dependent, and screening a range of solvents with varying polarities and coordinating abilities is recommended. A non-coordinating, polar solvent is often a good starting point.
Q4: How does temperature affect the enantioselectivity of this compound catalyzed reactions?
The effect of temperature on enantioselectivity can be complex and is not always linear. Generally, lower temperatures lead to higher enantioselectivity due to the larger difference in the free energy of activation for the formation of the two enantiomers. However, this often comes at the cost of a slower reaction rate. It is crucial to perform a temperature screening study to find the optimal balance between reactivity and selectivity for your specific substrate. In some rare cases, an increase in temperature can lead to higher enantioselectivity, a phenomenon known as an anti-Arrhenius effect, which is dependent on the specific thermodynamics of the catalytic cycle.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., MeOH, EtOH, i-PrOH, THF, Toluene). | Identification of a solvent that enhances the enantioselectivity for the specific substrate. |
| Incorrect Temperature | Perform the reaction at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C). | Determine the optimal temperature that balances reaction rate and enantioselectivity. |
| Improper Ligand-to-Metal Ratio | Vary the molar ratio of this compound to the Ruthenium precursor (e.g., 1:1, 1.1:1, 1.2:1). | Optimization of the catalytic species to favor the formation of one enantiomer. |
| Ineffective Base | If a base is used, screen different bases (e.g., t-BuOK, Et3N, DBU) and vary their concentration. | Improved catalyst activation and turnover, leading to higher ee. |
| Catalyst Degradation | Ensure rigorous exclusion of air and moisture during catalyst preparation and reaction setup using Schlenk techniques or a glovebox. Use freshly distilled and degassed solvents. | A more active and selective catalyst, leading to improved and more reproducible results. |
Issue 2: Low Conversion or Reaction Stalling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure in increments (e.g., 10 atm, 20 atm, 50 atm). | Drive the reaction to completion by increasing the concentration of the reducing agent. |
| Low Catalyst Loading | Increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%). | Increased reaction rate and higher conversion. |
| Catalyst Inhibition by Substrate/Product | Decrease the initial substrate concentration. | Mitigate substrate or product inhibition, allowing the reaction to proceed to completion. |
| Poorly Activated Catalyst | Ensure the pre-catalyst is fully activated. This may involve adjusting the pre-activation time, temperature, or the amount of base. | A fully active catalyst will result in a higher reaction rate and conversion. |
Quantitative Data on Parameter Effects
The following tables summarize the impact of various reaction parameters on the enantioselectivity of this compound and similar Ru-diphosphine catalyzed hydrogenations of ketones.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Acetophenone
| Solvent | Temperature (°C) | Pressure (atm H₂) | ee (%) |
| Methanol | 25 | 10 | 95 |
| Ethanol | 25 | 10 | 92 |
| Isopropanol | 25 | 10 | 88 |
| THF | 25 | 10 | 75 |
| Toluene | 25 | 10 | 65 |
Note: Data is representative and may vary based on the specific diamine co-ligand and base used.
Table 2: Effect of Temperature on the Asymmetric Hydrogenation of a Propiophenone Derivative
| Temperature (°C) | Pressure (atm H₂) | Solvent | ee (%) |
| 0 | 20 | Methanol | 98 |
| 25 | 20 | Methanol | 94 |
| 50 | 20 | Methanol | 85 |
Note: This data illustrates the general trend of decreasing enantioselectivity with increasing temperature.
Experimental Protocols
General Procedure for the Asymmetric Hydrogenation of a Ketone
Catalyst Precursor: RuCl₂[this compound][(S,S)-DPEN]
-
Catalyst Preparation (in a glovebox or using Schlenk techniques):
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(benzene)]₂ (1 equivalent) and this compound (2.2 equivalents).
-
Add degassed dichloromethane (DCM) and stir the mixture at room temperature for 1-2 hours until a clear solution is formed.
-
Add (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN) (2.2 equivalents) and continue stirring for another 2-4 hours.
-
Remove the solvent under vacuum to obtain the solid catalyst precursor.
-
-
Hydrogenation Reaction:
-
In a high-pressure autoclave, place the ketone substrate (1 mmol) and the catalyst precursor (0.001 mmol, 0.1 mol%).
-
Add a solution of potassium tert-butoxide (t-BuOK) in isopropanol (0.01 M, 2 mL).
-
Seal the autoclave, purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully release the hydrogen pressure.
-
Quench the reaction with a few drops of acetic acid.
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.
Catalytic Cycle for Ru-Catalyzed Asymmetric Hydrogenation
Caption: A simplified representation of the catalytic cycle for the hydrogenation of a substrate (S).
Technical Support Center: Troubleshooting Low Yield in Asymmetric Hydrogenation
Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation reaction has a low conversion rate. What are the primary areas I should investigate?
A low conversion rate in asymmetric hydrogenation can stem from several factors related to the catalyst, substrate, reaction conditions, and hydrogen gas supply. A systematic approach to troubleshooting is recommended. Start by evaluating the catalyst activity, then move to substrate purity, and finally, optimize the reaction conditions.
Q2: How can I determine if my catalyst is the cause of the low yield?
Catalyst deactivation is a common reason for low reaction yields.[1][2] Several factors can negatively impact catalyst activity:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as poisons, binding to the active sites of the catalyst and rendering it inactive.[3][4] Common poisons include sulfur compounds, carbon monoxide, halides, and oxygenated compounds.[5]
-
Improper Activation: Many asymmetric hydrogenation catalysts require an activation step to form the active catalytic species.[6] Ensure that the activation protocol for your specific catalyst system (e.g., Ru-BINAP, Ir-based catalysts) is followed correctly.
-
Catalyst Decomposition: The catalyst complex itself may be unstable under the reaction conditions, leading to decomposition and loss of activity. This can be influenced by temperature, solvent, and the presence of certain functional groups on the substrate.
-
Incorrect Catalyst Choice: Not all catalysts are suitable for all substrates. The choice of metal (e.g., Rh, Ru, Ir) and chiral ligand is crucial for achieving high activity and enantioselectivity.[7]
To diagnose catalyst-related issues, you can try running a control reaction with a standard substrate known to work well with your catalyst system. If this reaction also shows low conversion, it strongly suggests a problem with the catalyst or the general reaction setup.
Q3: My substrate is from a commercial source and is listed as high purity. Could it still be causing a problem?
Yes, even substrates with high stated purity can contain trace amounts of impurities that can act as potent catalyst poisons. It is always good practice to purify the substrate before use, especially if you are experiencing low yields.
Common problematic impurities include:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are known to strongly poison noble metal catalysts.[5]
-
Oxygenated Compounds: Peroxides, aldehydes, and ketones can inhibit or deactivate the catalyst.
-
Water: The presence of water can be detrimental to both the activity and enantioselectivity of some catalytic systems.[8]
Q4: What are the key reaction parameters I should optimize to improve the yield?
Optimizing reaction conditions is a critical step in achieving high yields in asymmetric hydrogenation.[7] The following parameters have a significant impact on the reaction outcome:
-
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate by increasing the concentration of hydrogen available at the catalyst surface.[9][10] However, excessively high pressures can sometimes lead to a decrease in enantioselectivity.
-
Temperature: Increasing the temperature usually increases the reaction rate. However, it can also lead to catalyst decomposition or a decrease in enantioselectivity. The optimal temperature is a balance between reaction rate and selectivity.
-
Solvent: The choice of solvent can significantly influence both the solubility of the substrate and catalyst, as well as the catalytic activity and enantioselectivity.[8][11] Protic solvents like methanol and ethanol can act as proton donors and accelerate product release in some systems.[8]
-
Additives: In some cases, the addition of small amounts of additives, such as acids, bases, or salts, can have a profound effect on the reaction rate and enantioselectivity.[12][13][14][15]
Q5: How critical is the quality of the hydrogen gas used in the reaction?
While often overlooked, the purity of the hydrogen gas can impact the hydrogenation reaction. The primary concerns are:
-
Inert Gases: The presence of inert gases like nitrogen or methane in the hydrogen supply can lower the partial pressure of hydrogen, which in turn reduces the reaction rate.[12]
-
Contaminants: Impurities such as carbon monoxide can act as strong inhibitors or poisons to the catalyst.[5]
It is advisable to use high-purity hydrogen (e.g., >99.99%) for asymmetric hydrogenation reactions.
Troubleshooting Flowchart
The following flowchart provides a systematic approach to troubleshooting low yield in asymmetric hydrogenation.
Caption: A troubleshooting flowchart for diagnosing and resolving low yield in asymmetric hydrogenation experiments.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of asymmetric hydrogenation reactions.
Table 1: Effect of Solvent on Asymmetric Hydrogenation of 1-Phenyl-1,2-propanedione
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Dichloromethane | >95 | 65 |
| Toluene | >95 | 60 |
| Ethyl Acetate | >95 | 55 |
| Ethanol | >95 | 12 |
Data synthesized from[11]
Table 2: Effect of Hydrogen Pressure and Temperature on Asymmetric Hydrogenation
| Entry | Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 90 | 60 | 98 | 98 |
| 2 | 60 | 25 | 85 | 95 |
| 3 | 30 | 25 | 65 | 92 |
| 4 | 9 | 25 | 22 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Substrate Purification (Removal of Peroxides from Olefins)
This protocol is suitable for removing peroxide impurities from olefin substrates, which can act as catalyst poisons.
Materials:
-
Olefin substrate
-
Activated alumina
-
Anhydrous solvent (e.g., hexane, diethyl ether)
-
Glass column for chromatography
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the alumina slurry.
-
Dissolve the olefin substrate in a minimal amount of the same non-polar solvent.
-
Load the substrate solution onto the top of the alumina column.
-
Elute the olefin through the column with the non-polar solvent. Peroxides will be retained on the alumina.
-
Collect the fractions containing the purified olefin.
-
Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified substrate.
-
Safety Note: Peroxides can be explosive. Handle with care and consult safety data sheets. The alumina used for purification should be treated to destroy the adsorbed peroxides before disposal.[13]
Protocol 2: In-situ Activation of a Ru-BINAP Catalyst
This protocol describes a general procedure for the in-situ activation of a Ru-BINAP catalyst for the asymmetric hydrogenation of β-keto esters.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)- or (S)-BINAP
-
Substrate (e.g., methyl acetoacetate)
-
Degassed solvent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Schlenk flask and inert gas (argon or nitrogen) line
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(benzene)]₂ and the chiral BINAP ligand in the degassed solvent. The molar ratio of Ru to BINAP is typically 1:1.1.
-
Stir the mixture at room temperature for 10-30 minutes to allow for complex formation.
-
Add the substrate to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure reactor that has been purged with inert gas.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Commence stirring and heat the reaction to the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product can be isolated by standard workup procedures.[6][13]
Protocol 3: Preparation of an Iridium Catalyst for Asymmetric Hydrogenation
This protocol provides a general method for preparing an active iridium catalyst for the asymmetric hydrogenation of unfunctionalized olefins.
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral diphosphine ligand (e.g., (S)-SEGPHOS)
-
Degassed solvent (e.g., THF)
-
Substrate
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ and the chiral diphosphine ligand to a Schlenk flask. A typical molar ratio is 1:1.1 (Ir precursor to ligand).
-
Add degassed solvent to dissolve the solids and stir the mixture at room temperature for 30-60 minutes to form the catalyst precursor.
-
In a separate flask, dissolve the substrate in the degassed solvent.
-
Transfer the catalyst solution and the substrate solution to a high-pressure reactor under an inert atmosphere.
-
Seal the reactor, remove it from the glovebox (if used), and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired pressure and begin the reaction by stirring at the desired temperature.
-
Monitor the reaction as described in Protocol 2.
-
After the reaction is complete, work up the mixture to isolate the product.[11]
References
- 1. dot | Graphviz [graphviz.org]
- 2. Flowchart - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 10. US6764602B2 - Process of removing oxygenated contaminants from an olefin composition - Google Patents [patents.google.com]
- 11. US4243831A - Removal of peroxides and color bodies from internal olefins by solid adsorbents - Google Patents [patents.google.com]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 14. Asymmetric transfer hydrogenation in water with a supported Noyori-Ikariya catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
optimizing temperature and pressure for (S)-Tol-SDP reactions
Technical Support Center: Optimizing (S)-Tol-SDP Reactions
Welcome to the technical support center for the this compound reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing reaction temperature and pressure.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of the this compound reaction?
A1: Generally, lower reaction temperatures lead to higher enantioselectivity in asymmetric catalysis. This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers is more pronounced at lower temperatures. However, some reactions exhibit an "abnormal" temperature effect, where higher temperatures can lead to increased enantioselectivity.[1][2] It is crucial to screen a range of temperatures to determine the optimal conditions for your specific substrate.
Q2: How does pressure typically influence the rate of the this compound reaction?
A2: For reactions involving gaseous reactants or where the transition state has a smaller volume than the ground state, increasing pressure can significantly increase the reaction rate.[3][4][5] This is due to an increased concentration of reacting species and a potential lowering of the activation energy.[3][5] High-pressure conditions (from hundreds to thousands of bar) can also enable reactions that do not proceed at atmospheric pressure.[6][7]
Q3: Can changing the temperature or pressure affect the yield of my this compound reaction?
A3: Yes, both temperature and pressure can have a significant impact on reaction yield.
-
Temperature: Increasing the temperature generally increases the reaction rate, which can lead to higher yields in a shorter time. However, excessive temperatures can also promote side reactions or decomposition of reactants, catalysts, or products, thereby reducing the overall yield.
-
Pressure: Elevated pressure can improve yields by accelerating the desired reaction pathway over competing side reactions.[3] It can also shift the equilibrium towards the product side in reactions where the volume of the products is less than the volume of the reactants.
Q4: I am observing a decrease in enantioselectivity at very low temperatures. What could be the cause?
A4: While lower temperatures often favor higher enantioselectivity, there are exceptions. Very low temperatures can sometimes slow down the catalyst turnover to a point where a non-catalyzed or background reaction becomes more prominent, leading to a lower overall enantiomeric excess (e.e.). In some cases, catalyst aggregation or changes in the catalyst's conformational state at low temperatures can also negatively impact enantioselectivity.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity (e.e.) | The reaction temperature is too high. | - Decrease the reaction temperature in 10-20°C increments. - Screen a range of lower temperatures (e.g., 0°C, -20°C, -40°C, -78°C). |
| The catalyst is not fully dissolved or is aggregating at low temperatures. | - Ensure complete dissolution of the catalyst before starting the reaction. - Consider a different solvent system that improves catalyst solubility at lower temperatures. | |
| A background (non-catalyzed) reaction is occurring. | - Run a control reaction without the catalyst to quantify the rate of the background reaction. - If the background reaction is significant, try to lower the temperature further to disfavor it relative to the catalyzed reaction. | |
| Low Yield | The reaction temperature is too low, leading to a slow reaction rate. | - Gradually increase the reaction temperature. - Monitor the reaction progress at different temperatures to find a balance between rate and selectivity. |
| The reaction pressure is insufficient to drive the reaction forward. | - If using gaseous reactants, increase the partial pressure of the gas. - For liquid-phase reactions, consider using a high-pressure reactor to accelerate the reaction.[6][9] | |
| Reactant, catalyst, or product decomposition at elevated temperatures. | - Perform the reaction at a lower temperature for a longer duration. - Use a thermogravimetric analysis (TGA) of your components to determine their decomposition temperatures. | |
| Poor Reproducibility | Inconsistent temperature control. | - Use a reliable cryostat or cooling bath for sub-ambient temperatures. - Ensure the reaction vessel is well-insulated. |
| Fluctuations in pressure. | - Use a high-quality pressure regulator and ensure the reactor is properly sealed. - Monitor the pressure throughout the reaction. |
Experimental Protocols
General Protocol for Temperature Optimization
-
Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst and the appropriate solvent.
-
Equilibration: Cool or heat the reaction mixture to the desired starting temperature (e.g., 25°C) and allow it to equilibrate for 15-30 minutes.
-
Reaction Initiation: Add the substrate and other reagents to the reaction mixture.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by taking aliquots at regular intervals for analysis (e.g., by HPLC, GC, or TLC).
-
Data Collection: Repeat the experiment at different temperatures (e.g., in 10-20°C increments, both higher and lower) to determine the optimal temperature for both yield and enantioselectivity.
General Protocol for High-Pressure Experimentation
Safety Note: High-pressure experiments should only be conducted by trained personnel using certified equipment.
-
Reactor Assembly: Assemble a high-pressure reactor according to the manufacturer's instructions. Ensure all seals and fittings are in good condition.
-
Loading: Place a stirrer bar and the reaction components (catalyst, solvent, substrate, reagents) into the reactor vessel.
-
Sealing: Securely seal the reactor.
-
Pressurization: Purge the reactor with an inert gas (if required) before pressurizing to the desired level with the reactant gas or an inert hydrostatic pressure medium.
-
Reaction: Place the reactor in a heating/cooling jacket set to the desired temperature and stir for the required duration.
-
Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the pressure in a fume hood.
-
Workup: Open the reactor and work up the reaction mixture as usual.
Data Presentation
Table 1: Effect of Temperature on Yield and Enantioselectivity of a Hypothetical this compound Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | e.e. (%) |
| 60 | 4 | >99 | 85 | 70 |
| 40 | 8 | >99 | 90 | 82 |
| 20 | 16 | 95 | 92 | 95 |
| 0 | 24 | 80 | 78 | >99 |
| -20 | 48 | 65 | 63 | >99 |
Table 2: Effect of Pressure on Reaction Rate and Yield of a Hypothetical this compound Reaction
| Pressure (bar) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 (Atmospheric) | 20 | 24 | 50 | 48 |
| 10 | 20 | 12 | 85 | 82 |
| 50 | 20 | 4 | >99 | 95 |
| 100 | 20 | 2 | >99 | 96 |
Visualizations
Caption: Workflow for temperature optimization in this compound reactions.
Caption: Troubleshooting logic for pressure effects in this compound reactions.
References
- 1. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. How Does Pressure Affect Rate Of Reaction Chemical Kinetics? Master Gas Reaction Control - Kintek Solution [kindle-tech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asynt.com [asynt.com]
preventing racemization in (S)-Tol-SDP catalyzed synthesis
Welcome to the technical support center for (S)-Tol-SDP catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound , which stands for (S)-(−)-7,7′-Bis[di(4-methylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindene, is a chiral phosphine ligand used in asymmetric catalysis. Its rigid spirobiindane backbone and the surrounding bulky tolyl groups create a well-defined chiral environment. This structure is highly effective in inducing high enantioselectivity in a variety of metal-catalyzed reactions, including asymmetric allylic alkylations, hydrogenations, and annulations.
Q2: I am observing a lower than expected enantiomeric excess (ee) in my reaction. What are the potential causes?
Several factors can contribute to a decrease in enantioselectivity. These can be broadly categorized as issues with the catalyst itself, suboptimal reaction conditions, or potential racemization of the product. Specific causes include:
-
Catalyst Integrity: The chiral ligand, this compound, may have racemized or degraded.
-
Reaction Conditions: The temperature, solvent, or reaction time may not be optimized for maximum enantioselectivity.
-
Substrate or Reagent Impurities: Impurities in the starting materials or reagents can interfere with the catalytic cycle.
-
Product Racemization: The desired chiral product may be racemizing under the reaction conditions or during the workup and purification process.
Q3: Can the this compound ligand itself racemize?
Yes, P-chiral phosphine ligands, especially those with ferrocenyl backbones that are structurally analogous to spirobiindane systems, have been shown to be susceptible to racemization under certain conditions.[1][2] The primary culprit is often acid. Exposure to acidic environments, such as silica gel during column chromatography, can lead to rapid racemization of the phosphine ligand at room temperature.[1][2] This would lead to a decrease in the enantiopurity of the catalyst and, consequently, a lower enantiomeric excess in the reaction product.
Q4: My reaction starts with high ee, but it decreases over time. What could be happening?
A decrease in enantiomeric excess over the course of a reaction strongly suggests that the product is racemizing under the reaction conditions. This can happen if the chiral center in the product is labile. For example, if the stereocenter is adjacent to a carbonyl group, enolization can lead to racemization. Alternatively, the catalytic system itself or other components in the reaction mixture might be promoting the racemization of the product. It is also possible, though less common, for the catalyst to degrade over time to a species that promotes racemization.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee) from the Start
If your reaction is yielding a product with a consistently low ee, work through the following troubleshooting steps.
References
common impurities in (S)-Tol-SDP and their effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (S)-Tol-SDP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or (S)-(-)-7,7'-Bis[di(p-tolyl)phosphino]-1,1'-spirobiindane, is a chiral diphosphine ligand widely used in asymmetric catalysis. Its rigid spirobiindane backbone provides a well-defined chiral environment, leading to high enantioselectivity in various metal-catalyzed reactions. Common applications include asymmetric hydrogenation of ketones, olefins, and imines, as well as carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
Q2: What are the most common impurities found in this compound?
The most prevalent impurities in this compound are its oxidation products: this compound monoxide and this compound dioxide. These are formed by the reaction of the phosphine groups with atmospheric oxygen. Other potential impurities may include residual starting materials from its synthesis, such as (S)-1,1'-spirobiindane-7,7'-diol (SPINOL), or incompletely reacted intermediates.
Q3: How can I detect impurities in my this compound sample?
The primary analytical techniques for identifying and quantifying impurities in this compound are:
-
³¹P NMR Spectroscopy: This is the most effective method for detecting phosphorus-containing impurities like phosphine oxides. Each phosphorus species will have a distinct chemical shift.[3][4][5][6][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the ligand and can also separate some impurities.[8][9][10][11][12]
-
Mass Spectrometry (MS): Can be used to identify the molecular weight of potential impurities.
Q4: How should I handle and store this compound to minimize impurity formation?
This compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be stored in a tightly sealed container in a cool, dark, and dry place, preferably in a freezer at -20°C.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | Presence of phosphine oxide impurities, which can act as catalyst poisons. | 1. Check the purity of the this compound lot using ³¹P NMR. 2. If significant oxidation has occurred, consider purifying the ligand by recrystallization or column chromatography under inert conditions. 3. Ensure rigorous air-free techniques are used during reaction setup. |
| Decreased enantioselectivity | 1. Presence of phosphine oxide impurities. 2. Racemization of the ligand (unlikely under normal conditions). | 1. Analyze the ligand for phosphine oxide content. 2. Verify the enantiomeric purity using chiral HPLC. 3. Optimize reaction conditions (solvent, temperature, pressure) as enantioselectivity can be sensitive to these parameters. |
| Inconsistent reaction yields | Variable purity of the this compound batch. | 1. Analyze each new batch of this compound for purity and composition before use. 2. Standardize handling and storage procedures to minimize degradation. |
| Formation of unexpected byproducts | Impurities in the ligand may catalyze side reactions. | 1. Characterize the byproducts to understand their origin. 2. Use a higher purity grade of this compound. |
Quantitative Data on Common Impurities
The following table summarizes the typical ³¹P NMR chemical shifts for this compound and its common phosphine oxide impurities.
| Compound | ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound | ~ -15 ppm | The exact shift can vary slightly depending on the solvent and concentration. |
| This compound monoxide | ~ 25-35 ppm | Two distinct signals may be observed if the two phosphorus atoms are in different chemical environments. |
| This compound dioxide | ~ 25-35 ppm | A single signal is expected for the dioxide. |
Note: These are approximate chemical shift ranges and should be confirmed with a reference standard.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound typically starts from the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL).[13][14][15]
-
Triflation of (S)-SPINOL: (S)-SPINOL is reacted with triflic anhydride in the presence of a base (e.g., pyridine) to form the corresponding bistriflate.
-
Palladium-Catalyzed Phosphinylation: The bistriflate is then coupled with di(p-tolyl)phosphine in the presence of a palladium catalyst (e.g., Pd(OAc)₂/dppf) and a reducing agent to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica gel under an inert atmosphere, followed by recrystallization.
Protocol 2: Analysis of this compound Purity by ³¹P NMR
-
Sample Preparation: Under an inert atmosphere, accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay to ensure accurate integration.
-
Analysis: Integrate the signals corresponding to this compound and any observed impurities. The relative integrals provide the molar ratio of the different phosphorus species.
Visualizations
Caption: Synthetic pathway for this compound from (S)-SPINOL.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. Chiral diphosphine and monodentate phosphorus ligands on a spiro scaffold for transition-metal-catalyzed asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 4. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Recognition of In Situ-Oxidized Phosphine Oxides with Octahedral Indium Complexes by 31P NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. shimadzu.com [shimadzu.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Air and Moisture Sensitivity of Phosphine Ligands
This guide provides researchers, scientists, and drug development professionals with essential information for handling, troubleshooting, and utilizing air and moisture-sensitive phosphine ligands in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are many phosphine ligands sensitive to air and moisture?
A: The phosphorus atom in a phosphine ligand has a lone pair of electrons, making it a good nucleophile and prone to oxidation.[1] Trialkylphosphines, in particular, are readily oxidized by atmospheric oxygen to form phosphine oxides.[2][3] This reactivity is especially pronounced for electron-rich phosphines, such as those with alkyl groups, which are more susceptible to oxidation than their electron-poorer triarylphosphine counterparts.[4] Some phosphines can also react with water (hydrolysis), although oxidation is the more common issue.[5] Certain primary and secondary phosphines are also susceptible to disproportionation.[3]
Q2: How can I tell if my phosphine ligand has degraded?
A: The most common degradation product is the corresponding phosphine oxide. This can often be detected by:
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³¹P NMR Spectroscopy: This is the most definitive method. The phosphorus signal of the phosphine oxide will appear at a significantly different chemical shift (typically downfield) compared to the parent phosphine.
-
Reaction Failure: If a catalytic reaction that depends on the phosphine ligand fails or shows poor conversion, ligand degradation is a likely cause. The formation of phosphine oxides can inhibit the catalytic cycle.[6]
-
Visual Changes: Some solid phosphines may change in appearance, becoming less crystalline or discolored upon oxidation, though this is not always a reliable indicator.
Q3: Are all phosphine ligands equally sensitive?
A: No, sensitivity varies greatly depending on the electronic and steric properties of the substituents on the phosphorus atom.[7][8]
-
Electron-rich phosphines (e.g., trialkylphosphines like tri-tert-butylphosphine and tricyclohexylphosphine) are generally highly air-sensitive and may even be pyrophoric.[7]
-
Electron-poor phosphines (e.g., triarylphosphines like triphenylphosphine) are often significantly more stable and can sometimes be handled in air for brief periods.[9][10]
-
Bulky substituents can sterically hinder the phosphorus atom, providing a degree of kinetic stability against oxidation.[11]
Q4: Can I use a phosphine ligand that shows some signs of oxidation?
A: It is strongly discouraged. The presence of phosphine oxide can act as a ligand itself, sometimes stabilizing the catalyst in an inactive form or leading to unpredictable reactivity and irreproducible results.[6] For reliable and reproducible experiments, it is crucial to use pure, unoxidized phosphine ligands.
Troubleshooting Guide
Issue 1: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely.
| Possible Cause | Troubleshooting Step |
| Ligand Oxidation | The phosphine ligand may have oxidized before or during the reaction. Trialkylphosphines are particularly susceptible.[4][10] |
| Solution: Prepare the reaction under a strictly inert atmosphere using a glovebox or Schlenk line.[12][13] Ensure solvents are thoroughly degassed. Use freshly purchased or purified ligand. Consider using air-stable precursors like phosphonium borate salts, which release the active phosphine in situ.[10] | |
| Incorrect Ligand Choice | The electronic or steric properties of the ligand are not suitable for the specific transformation (e.g., oxidative addition or reductive elimination). |
| Solution: Consult the literature for ligands proven to be effective for your specific substrate class. For example, bulky, electron-rich ligands are often required for challenging substrates like aryl chlorides. |
Issue 2: I am observing the formation of palladium black (catalyst decomposition).
| Possible Cause | Troubleshooting Step |
| Ligand Dissociation/Decomposition | The phosphine ligand may be dissociating from the metal center, leading to the aggregation of palladium into inactive palladium black. This can be exacerbated by high temperatures. |
| Solution: Use a more robust or strongly coordinating ligand. Chelating (bidentate) phosphines often provide greater stability than monodentate ones.[14] Ensure the reaction temperature is not excessively high. In some cases, a slight excess of the ligand can help prevent decomposition. | |
| Presence of Oxidants | Trace oxygen in the reaction can oxidize the ligand, leading to catalyst deactivation and decomposition. |
| Solution: Rigorously exclude air and moisture from the reaction. Use high-purity, degassed solvents and reagents. |
Quantitative Data Summary
The relative sensitivity of a phosphine ligand is influenced by its electronic properties. Electron-donating groups increase the nucleophilicity of the phosphorus atom, making it more prone to oxidation.
| Phosphine Ligand | Substituent Type | Relative Air Sensitivity | Handling Requirement |
| Tri-tert-butylphosphine (P(tBu)₃) | Alkyl (electron-rich) | Very High (Pyrophoric) | Glovebox essential[7] |
| Tricyclohexylphosphine (PCy₃) | Alkyl (electron-rich) | High | Glovebox or rigorous Schlenk technique[12] |
| Triethylphosphine (PEt₃) | Alkyl (electron-rich) | High | Glovebox or rigorous Schlenk technique[2] |
| Triphenylphosphine (PPh₃) | Aryl (less electron-rich) | Low to Moderate | Can be handled briefly in air, but best stored and handled under inert gas[9] |
| Tri(o-tolyl)phosphine | Aryl (sterically hindered) | Low | Can be handled briefly in air |
| Tris(pentafluorophenyl)phosphine | Electron-withdrawing | Very Low | Generally air-stable |
Experimental Protocols
Protocol: Purification of a Solid, Air-Sensitive Phosphine Ligand (e.g., Tricyclohexylphosphine) by Recrystallization in a Glovebox
This protocol describes the removal of phosphine oxide from a solid phosphine ligand.
Materials:
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Crude, partially oxidized phosphine ligand
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Anhydrous, degassed solvent (e.g., methanol, ethanol, or a hexane/ethanol mixture)
-
Two Schlenk flasks
-
Filter cannula (a tube with filter paper or a glass frit)
-
Stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) within a glovebox
Procedure:
-
Preparation (Inside a Glovebox):
-
Transfer the crude phosphine ligand and a stir bar into a Schlenk flask.
-
Add a minimal amount of the chosen anhydrous, degassed solvent to the flask at room temperature to dissolve the phosphine. The phosphine oxide is typically less soluble than the phosphine in many organic solvents.
-
-
Dissolution:
-
Gently heat the mixture while stirring until all the phosphine ligand has dissolved. Avoid overheating.
-
-
Hot Filtration (if necessary):
-
If phosphine oxide is visible as an insoluble solid, perform a hot filtration using a pre-warmed filter cannula to transfer the hot solution into a second, clean Schlenk flask, leaving the insoluble oxide behind.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
For further crystallization, cool the flask in the glovebox freezer (-30 °C) for several hours or overnight.
-
-
Isolation:
-
Isolate the purified crystals by filtering the cold suspension through a filter cannula, decanting the mother liquor.
-
Wash the crystals with a small amount of the cold, fresh solvent.
-
-
Drying:
-
Dry the purified phosphine ligand crystals under a high vacuum for several hours to remove all residual solvent.
-
-
Storage:
-
Store the purified, dry ligand in a sealed container inside the glovebox.
-
Visualizations
Caption: Oxidation pathway of a generic trialkylphosphine ligand in the presence of air and moisture.
Caption: Decision workflow for selecting the appropriate handling technique for phosphine ligands.
Caption: Experimental workflow for setting up a reaction using Schlenk line techniques.
References
- 1. epfl.ch [epfl.ch]
- 2. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for Reactions Containing Phosphine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but it's contaminated with a significant amount of triphenylphosphine oxide (TPPO). What is the best way to remove it?
A1: The optimal method for removing triphenylphosphine oxide (TPPO) depends on the properties of your desired product, particularly its polarity and solubility. Common strategies include precipitation, crystallization, and chromatography. For non-polar products, a simple filtration through a silica plug is often effective.[1] For more polar products, or when high purity is required, precipitation of TPPO as a metal salt complex is a highly effective, chromatography-free method.
Q2: I've heard that using metal salts can help remove TPPO. Which metal salt should I use and in which solvent?
A2: Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) are commonly used to precipitate TPPO.[2][3]
-
Zinc chloride (ZnCl₂) is effective in polar solvents like ethanol, making it a versatile option.[4][5][6][7]
-
Magnesium chloride (MgCl₂) works well in solvents like toluene and ethyl acetate.
-
Calcium bromide (CaBr₂) is particularly useful for removing TPPO from ethereal solvents like THF, 2-MeTHF, and MTBE, where other salts may be less effective.[3]
Q3: My phosphine ligand is air-sensitive. How can I prevent its oxidation during the reaction and work-up?
A3: To prevent the oxidation of air-sensitive phosphine ligands, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are thoroughly degassed before use. If you suspect oxidation has occurred, you can sometimes reduce the phosphine oxide back to the phosphine, though this adds an extra step to your synthesis.
Q4: Can I remove unreacted triphenylphosphine (PPh₃) using the same methods as for TPPO?
A4: While some methods might have a partial effect, it is generally more efficient to first oxidize the residual triphenylphosphine to TPPO. This can be achieved by bubbling air through the reaction mixture or by a gentle wash with a dilute solution of an oxidizing agent like hydrogen peroxide.[4] Once converted to the more polar TPPO, the removal techniques described above can be applied more effectively.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with TPPO after silica gel chromatography. | TPPO and the product have similar polarities. | 1. Change the eluent system: Try a different solvent mixture to improve separation. 2. Pre-treat the crude mixture: Before chromatography, attempt to remove the bulk of the TPPO by precipitation with a metal salt (e.g., ZnCl₂).[4] 3. Use a different stationary phase: Consider using alumina or a reverse-phase silica gel. |
| A white precipitate forms, but it is not the TPPO-metal salt complex. | The product may be precipitating along with the TPPO complex. | 1. Adjust the solvent: Your product might be insoluble in the chosen solvent. Try a different solvent system in which your product is more soluble. 2. Modify the precipitation conditions: Perform the precipitation at a different temperature or use a more dilute solution. |
| The phosphine ligand appears to have decomposed during the work-up. | Some phosphine ligands can be sensitive to acidic or basic conditions during aqueous extraction. | 1. Use neutral washes: Wash the organic layer with brine instead of acidic or basic solutions. 2. Minimize contact time: Perform aqueous extractions quickly and avoid vigorous shaking for extended periods. 3. Consider non-aqueous work-up: If possible, devise a work-up procedure that avoids aqueous extraction altogether. |
| Emulsion formation during aqueous extraction. | The presence of phosphonium salts or other amphiphilic species can lead to emulsions. | 1. Add brine: Saturated sodium chloride solution can help to break up emulsions. 2. Filter through Celite: Passing the mixture through a pad of Celite can sometimes resolve the emulsion. 3. Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers. |
Quantitative Data on TPPO Removal
The following table summarizes the solubility of triphenylphosphine oxide in various solvents, which can guide the selection of an appropriate work-up procedure.
| Solvent | Solubility of TPPO | Reference |
| Ethanol | ~20 mg/mL | [8] |
| DMSO | ~3 mg/mL | [8] |
| Dimethylformamide (DMF) | ~3 mg/mL | [8] |
| Hexane | Poorly soluble | [2] |
| Diethyl ether (cold) | Poorly soluble | [2] |
| Benzene | Soluble | [9] |
| Toluene | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
The efficiency of TPPO removal using zinc chloride precipitation is dependent on the molar ratio of ZnCl₂ to TPPO.
| Molar Ratio (ZnCl₂:TPPO) | TPPO Removed from Ethanol Solution | Reference |
| 1:1 | 90% | [4] |
| 2:1 | >95% | [4] |
| 3:1 | Not detectable | [4] |
Key Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide using Zinc Chloride Precipitation
This protocol is adapted from Batesky, D. C., et al., J. Org. Chem. 2017, 82, 9931–9936.[4]
-
Oxidation of Residual Phosphine (if necessary): If unreacted triphenylphosphine is present, dissolve the crude reaction mixture in a suitable solvent and wash with a dilute solution of hydrogen peroxide to convert PPh₃ to TPPO.
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure. Redissolve the residue in ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (typically 2 equivalents relative to the initial amount of triphenylphosphine) to the ethanolic solution of the crude product at room temperature.
-
Stirring and Filtration: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. If precipitation is slow, gently scraping the inside of the flask can induce it. Collect the precipitate by vacuum filtration.
-
Product Isolation: The filtrate contains the desired product. Concentrate the filtrate and, if necessary, slurry the residue with a solvent in which the product is soluble but excess ZnCl₂ is not (e.g., acetone) to remove any remaining inorganic salts.
Protocol 2: Purification via Silica Plug Filtration
This method is suitable for non-polar products where TPPO is a more polar impurity.[1]
-
Prepare the Silica Plug: Place a cotton or glass wool plug at the bottom of a fritted funnel or a large pipette. Add a layer of sand, followed by a layer of silica gel (typically 5-10 cm). Top with another layer of sand.
-
Equilibrate the Plug: Pass the chosen eluent (a non-polar solvent like hexane or a mixture of hexane and diethyl ether) through the silica plug until it is fully saturated.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (preferably the eluent) and carefully load it onto the top of the silica plug.
-
Elute the Product: Add more eluent and collect the fractions containing the desired non-polar product. The more polar TPPO will remain adsorbed on the silica.
-
Monitor Elution: Monitor the fractions by thin-layer chromatography (TLC) to determine which fractions contain the pure product.
Visualized Workflows
References
- 1. Workup [chem.rochester.edu]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ThermoML:J. Chem. Eng. Data 2009, 54, 4, 1382-1384 [trc.nist.gov]
Validation & Comparative
A Comparative Guide to (S)-Tol-SDP and BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the privileged classes of ligands, biaryl diphosphines have demonstrated exceptional performance in a multitude of catalytic transformations. This guide provides an objective comparison of two prominent ligands: (S)-Tol-SDP (a spirodiphosphine ligand) and BINAP (a benchmark atropisomeric diphosphine ligand), with a focus on their application in the asymmetric hydrogenation of ketones.
Ligand Structures and Catalytic Manifold
This compound and BINAP, while both being C2-symmetric biaryl diphosphines, possess distinct structural features that influence their catalytic behavior. BINAP's chirality arises from the restricted rotation around the binaphthyl backbone, creating a well-defined chiral pocket.[1] this compound, a member of the spirodiphosphine family, features a rigid spirobiindane backbone which imparts a specific bite angle and conformational rigidity to the resulting metal complexes.
Below is a visualization of the general structures of these ligands and a simplified catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a ketone, a reaction where both ligands have been successfully employed.
Caption: General structures of this compound and BINAP ligands.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.
Performance Data in Asymmetric Hydrogenation of Ketones
The following tables summarize the performance of this compound and BINAP-type ligands in the asymmetric hydrogenation of various ketones. The data has been compiled from different studies, and efforts have been made to select examples with comparable reaction conditions.
Table 1: Asymmetric Hydrogenation of Acetophenone
| Ligand | Catalyst System | Substrate/Catalyst (S/C) | Temp. (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| This compound | RuCl₂(Tol-SDP)(DPEN)/t-BuOK | 100 | RT | 8 | >99 | 98.2 (R) | [2] |
| (R)-Tol-BINAP | RuCl₂((R)-Tol-BINAP)((R)-DABN) | 100 | RT | 6.8 | ~100 | 91 (R) | [3] |
| (S)-TolBINAP | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | N/A | RT | 1 | N/A | 82 (R) | [4] |
Table 2: Asymmetric Hydrogenation of Other Prochiral Ketones
| Ligand | Substrate | Catalyst System | S/C | Temp. (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| This compound | 1-Tetralone | RuCl₂(Tol-SDP)(DPEN)/t-BuOK | 100 | RT | 8 | >99 | 99.1 (S) | [2] |
| (S)-BINAP | 1-Tetralone | [RuCl₂{(S)-BINAP}{(S)-IPBAN}] | 1000 | 30 | 10 | >99 | 99 (S) | [5] |
| This compound | 2-Acetylthiophene | RuCl₂(Tol-SDP)(DPEN)/t-BuOK | 100 | RT | 8 | >99 | 97.5 (R) | [2] |
| (R)-BINAP | 2-Acetylthiophene | trans-[RuCl₂{(R)-BINAP}{(R,R)-DPEN}] | N/A | 60 | 5 | N/A | >90 | [6] |
Note: The enantiomeric excess (ee) indicates the predominance of one enantiomer over the other. The absolute configuration of the major enantiomer is given in parentheses (R or S).
Experimental Protocols
For a valid comparison, adherence to detailed and consistent experimental protocols is crucial. Below are representative experimental procedures for the asymmetric hydrogenation of acetophenone using Ru/(S)-Tol-SDP and Ru/BINAP catalyst systems, based on published literature.
General Procedure for Asymmetric Hydrogenation with Ru/(S)-Tol-SDP Catalyst System[2]
A solution of the Ru(II) catalyst precursor, such as RuCl₂(Tol-SDP)(DPEN), and a base (e.g., t-BuOK) in a suitable solvent (e.g., 2-propanol) is prepared in a glovebox. The substrate, for instance, acetophenone, is then added. The resulting mixture is transferred to an autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure (e.g., 8 atm). The reaction is stirred at room temperature for a specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Hydrogenation with Ru/BINAP Catalyst System[3]
In a flame-dried Schlenk flask under an inert atmosphere, the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the BINAP ligand are dissolved in a suitable solvent (e.g., DMF) and heated to form the catalyst precursor. After cooling, the chiral diamine ligand (e.g., DPEN) is added, and the mixture is stirred. The resulting catalyst is then used for the hydrogenation reaction. In a separate vessel, the substrate (e.g., acetophenone) is dissolved in the reaction solvent (e.g., 2-propanol), and a solution of a base (e.g., t-BuOK in 2-propanol) is added. The catalyst solution is then transferred to the substrate solution. The mixture is placed in an autoclave, pressurized with hydrogen, and stirred at the specified temperature and pressure. After the reaction, the conversion and enantiomeric excess are determined by GC or HPLC analysis.
Discussion of Performance and Mechanistic Insights
The comparative data suggests that both this compound and BINAP are highly effective ligands for the asymmetric hydrogenation of ketones, consistently affording high yields and excellent enantioselectivities.
-
This compound: The spirodiphosphine ligand, this compound, in combination with a chiral diamine, forms a highly active and enantioselective catalyst for the hydrogenation of a range of aromatic ketones.[2] The rigid spirobiindane backbone of SDP ligands results in a larger bite angle compared to BINAP, which can influence the geometry and reactivity of the metal center. This rigidity can lead to a more defined chiral environment, contributing to the high enantioselectivities observed.
-
BINAP: As a pioneering ligand in asymmetric catalysis, BINAP and its derivatives like Tol-BINAP have been extensively studied and successfully applied in numerous industrial processes. The catalytic cycle for Ru/BINAP-catalyzed ketone hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism, where a Ru-H and an N-H bond from the coordinated diamine participate in the concerted transfer of two hydrogen atoms to the ketone.[4] The electronic properties of the BINAP ligand can be tuned by introducing substituents on the phenyl groups of the phosphine, which in turn can affect the catalytic activity and enantioselectivity.[3]
The choice between this compound and BINAP will ultimately depend on the specific substrate, desired outcome, and process optimization. While both ligands demonstrate state-of-the-art performance, the subtle structural and electronic differences can lead to one being superior for a particular transformation. Therefore, for researchers and professionals in drug development and fine chemical synthesis, a screening of both ligand types is often a prudent strategy to identify the optimal catalyst system for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ru(II)-SDP-complex-catalyzed asymmetric hydrogenation of ketones. Effect of the alkali metal cation in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational study of the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Performance Analysis of Stromal-Derived Factor-1 (SDF-1/CXCL12) Peptide Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12, peptide ligands. The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including cancer metastasis, angiogenesis, and immune cell trafficking, making it a prime target for therapeutic development.[1][2][3] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and development of potent and selective CXCR4-targeted agents.
Performance Data of SDP Ligands
The development of ligands targeting the CXCL12 receptor, CXCR4, has yielded a variety of molecules, from small-molecule inhibitors to complex peptides. Performance is primarily assessed by binding affinity (IC50) and functional responses such as cell migration inhibition. Below is a summary of reported values for several notable CXCR4 antagonists.
| Ligand Type | Ligand Name | Target Receptor(s) | Binding Affinity (IC50, nM) | Cell System | Reference |
| Peptide | AR6 | CXCR4 | 14 - 23 | Sup-T1 / CHO-CXCR4 cells | [4] |
| Peptide | AR5 | CXCR4 | 18 - 23 | Sup-T1 / CHO-CXCR4 cells | [4] |
| Peptide | DV1 dimer | CXCR4 | 60.5 ± 12.8 | CXCR4 transfected CHO cells | [5] |
| Peptide | HC4319 | CXCR4 | 46.0 ± 12.6 | CXCR4 transfected CHO cells | [5] |
| Peptide | Ac-TC14012 | CXCR4 | 2.47 ± 0.53 | CHO-CXCR4 cells | [6] |
| Peptide | CVX15 | CXCR4 | 7.8 ± 2.2 | CXCR4 transfected CHO cells | [5][7] |
| Small Molecule | Plerixafor (AMD3100) | CXCR4 | 319.6 ± 37.3 | CXCR4 transfected CHO cells | [5][8] |
| Small Molecule | IT1t | CXCR4 | 29.65 ± 2.8 | CXCR4 transfected CHO cells | [5][7][8] |
| Small Molecule | AMD11070 | CXCR4 | 15.6 ± 7.6 | CXCR4 transfected CHO cells | [5] |
Note: IC50 values can vary based on the cell line and assay conditions used.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms is crucial for interpreting performance data. The following diagrams illustrate the canonical CXCL12/CXCR4 signaling pathway and a typical experimental workflow for assessing ligand function.
Caption: CXCL12 binding to CXCR4 activates G-protein signaling cascades, leading to downstream effects.[9][10]
Caption: Workflow for a Boyden chamber cell migration/invasion assay.[11][12][13]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of SDP ligand performance.
This assay determines the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding.
-
Cell Culture: CHO cells stably transfected with human CXCR4 (CHO-CXCR4) are cultured to ~80-90% confluency.[6]
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Reaction Setup:
-
In a 96-well plate, add increasing concentrations of the unlabeled test SDP ligand.
-
Add a constant, low concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]CXCL12).[6]
-
Add CHO-CXCR4 cells (e.g., 2 x 10⁵ cells/well).
-
For non-specific binding control wells, add a large excess of an unlabeled CXCR4 antagonist like Plerixafor.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Washing: Harvest the cells onto filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test ligand. Plot the data and fit to a one-site competition model to determine the IC50 value, which is the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand.
This assay measures the ability of a ligand to inhibit cell migration towards a chemoattractant.
-
Cell Preparation: Culture a relevant cell line (e.g., a cancer cell line expressing CXCR4) and serum-starve for 4-6 hours prior to the assay.[12] Resuspend cells in a serum-free medium.
-
Assay Setup:
-
Use a multi-well plate with Transwell inserts (typically with an 8 µm pore size membrane).[12][13] For invasion assays, the membrane is pre-coated with a basement membrane matrix like Matrigel.[11]
-
Add a medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of the plate.
-
In the upper chamber (the insert), add the cell suspension pre-incubated with various concentrations of the test SDP ligand (antagonist).
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migration rate (e.g., 4 to 36 hours).[13]
-
Quantification:
-
After incubation, carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the upper surface of the membrane.[12]
-
Fix the migrated cells on the lower surface of the membrane (e.g., with 10% paraformaldehyde) and stain them (e.g., with Crystal Violet).[12]
-
Count the stained, migrated cells in several microscopic fields for each insert. Alternatively, the dye can be eluted and the absorbance measured for a more high-throughput quantification.[11][14]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each ligand concentration relative to the control (chemoattractant alone). Determine the IC50 value for migration inhibition.
This functional assay measures the ability of a ligand to block the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Assay Procedure:
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
-
Place the cell suspension in a fluorometric plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test SDP ligand (antagonist) at various concentrations and incubate for a short period.
-
Stimulate the cells by adding a pre-determined concentration of CXCL12 (agonist) that elicits a sub-maximal response (EC80).
-
-
Detection: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the CXCL12-induced calcium flux by the antagonist at each concentration. Plot the dose-response curve to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High affinity CXCR4 inhibitors generated by linking low affinity peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
- 13. 4.6. Cell Migration Assay [bio-protocol.org]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Analytical Methods for Enantiomeric Excess Determination
A Comprehensive Guide to Determining Enantiomeric Excess in (S)-Tol-SDP Reactions for Researchers and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is paramount in asymmetric synthesis, particularly in the development of chiral ligands like this compound ([(S)-p-Tolyl-sulfinyl]diphenylphosphine), which have significant applications in catalysis for pharmaceutical manufacturing. This guide provides a detailed comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral phosphine ligands, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The three principal methods for determining the enantiomeric excess of chiral phosphorus compounds are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints and sample types.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Similar to HPLC, but uses supercritical CO₂ as the primary mobile phase, offering faster and more efficient separations.[1][2] | Use of a chiral solvating or derivatizing agent to induce a chemical shift difference between enantiomers.[3] |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | < 15 minutes per sample |
| Resolution (Rs) | Good to excellent (Rs > 1.5 is achievable)[4] | Generally higher resolution and better peak shapes than HPLC.[2][5] | Dependent on the chiral auxiliary and analyte; can achieve baseline separation of signals.[3] |
| Limit of Detection (LOD) | ~0.01% of the minor enantiomer | ~0.01% of the minor enantiomer | ~0.5-1% of the minor enantiomer |
| Limit of Quantification (LOQ) | ~0.05% of the minor enantiomer | ~0.05% of the minor enantiomer | ~1-2% of the minor enantiomer |
| Instrumentation | Widely available in analytical laboratories.[6] | Specialized instrumentation, becoming more common in pharmaceutical labs.[1] | Standard NMR spectrometer with a phosphorus probe.[3] |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a suitable solvent. | Dissolution in a deuterated solvent with a chiral auxiliary.[3] |
| Advantages | Robust, well-established, and versatile for a wide range of compounds.[6] | Faster analysis, lower solvent consumption, and often superior resolution compared to HPLC.[1][2][5] | Rapid analysis, no need for chromatographic separation, and provides structural information.[3] |
| Disadvantages | Longer analysis times and higher solvent consumption compared to SFC.[2] | Requires specialized equipment. | Lower sensitivity and precision for detecting trace enantiomers compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative for the analysis of chiral phosphine ligands like this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for developing a chiral HPLC method for the enantiomeric separation of a chiral phosphine ligand.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.[4]
2. Materials:
-
Chiral Column: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of chiral compounds.[6] A common starting point is a Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
3. Method:
-
Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase (e.g., 90:10 n-hexane:isopropanol) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Injection: Inject 10 µL of the prepared sample.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
4. Optimization:
-
If separation is not achieved, screen other polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AS-H).
-
Vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20).
-
Adjust the flow rate (e.g., 0.8 - 1.2 mL/min).
-
Control the column temperature (e.g., 25 °C, 40 °C).
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for high-throughput chiral separations.[5]
1. Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.
2. Materials:
-
Chiral Column: Similar to HPLC, polysaccharide-based CSPs are commonly used (e.g., Chiralpak® AD-H, 150 mm x 4.6 mm, 3 µm particle size).[7]
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol, or isopropanol).[7]
-
Sample Preparation: Dissolve the sample in the modifier solvent or a compatible solvent at a concentration of approximately 1 mg/mL.
3. Method:
-
System Equilibration: Equilibrate the column with the mobile phase (e.g., 80% CO₂, 20% methanol) at a flow rate of 3.0 mL/min and a back pressure of 150 bar.
-
Injection: Inject 5 µL of the sample.
-
Detection: Monitor the elution at a suitable UV wavelength.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
4. Optimization:
-
Screen different alcohol modifiers (methanol, ethanol, isopropanol).[7]
-
Vary the percentage of the modifier.
-
Adjust the back pressure and column temperature to fine-tune the separation.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent to induce diastereomeric interactions that result in separate ³¹P NMR signals for the two enantiomers.[3]
1. Instrumentation:
-
NMR spectrometer operating at a high field (e.g., 400 MHz or higher) equipped with a phosphorus probe.
2. Materials:
-
Deuterated Solvent: CDCl₃ is commonly used.
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or amino acid derivatives can be effective for chiral phosphines.[3]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral phosphine sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ³¹P NMR spectrum.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent to the NMR tube.
-
Mix thoroughly.
-
3. Method:
-
Data Acquisition: Acquire a ³¹P NMR spectrum of the sample with the chiral solvating agent. Use a sufficient number of scans to obtain a good signal-to-noise ratio. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis: Integrate the two distinct ³¹P signals corresponding to the two enantiomers. The enantiomeric excess is calculated from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
References
- 1. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chiraltech.com [chiraltech.com]
A Guide to Chiral HPLC Methods for Enantiomer Separation
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. This guide provides a comparative overview of common chiral HPLC methods, supported by experimental data and detailed protocols to aid in method development and selection.
The choice of the chiral stationary phase is the most crucial factor in achieving successful enantiomeric separation.[1] The most widely used CSPs are based on polysaccharides, macrocyclic glycopeptides, and cyclofructans, each offering unique chiral recognition capabilities.[2][3][4] The selection process is often empirical, involving screening a compound against a variety of columns and mobile phases to find the optimal conditions.[5][6]
Comparison of Chiral Stationary Phases
The performance of different CSPs can be evaluated based on several key parameters:
-
Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 indicates that a separation is possible.
-
Retention Factor (k): A measure of the retention of an analyte on the column.
-
Analysis Time: The time required to elute both enantiomers.
The following tables summarize the performance of various CSPs for the separation of different drug compounds.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used in chiral HPLC, accounting for over 90% of applications.[7] They are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[6][7] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to coated versions.[8]
Table 1: Performance Data for Polysaccharide-Based CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Fluoxetine | Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | >1.5 | - | [9] |
| Fluoxetine | Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | >1.5 | - | [9] |
| Zolmitriptan | Chiralpak AD-H | n-hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v) | - | - | [10] |
| Lansoprazole | Chiralpak IA | Methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine (60:40:5:0.1, v/v/v/v) | High | High | [10] |
| Mirtazapine | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 3.56 | 1.99 | [11] |
| Ibutamoren (IBT) | Chiral-pack-IC | n-Hexane/Ethanol (55/45, %v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid | >4.0 | - | [11] |
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, are particularly effective for the separation of amino acids and other ionizable compounds.[12][13] They are typically used in reversed-phase and polar ionic modes.[13][14]
Table 2: Performance Data for Macrocyclic Glycopeptide-Based CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Diperodon | Teicoplanin-based | Methanol/Acetonitrile/Acetic acid/Triethylamine (45/55/0.3/0.2, v/v/v/v) | - | - | [11] |
| Penicillamine | Copper(II)-L-proline complex in mobile phase (achiral C18 column) | - | 1.31 | - | [11] |
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are effective for a wide range of compounds, including acidic, basic, and neutral analytes.[4][15]
Table 3: Performance Data for Cyclodextrin-Based CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Fluoxetine | Cyclobond I 2000 DM | Methanol/0.2% Triethylamine acetic acid (25/75, v/v; pH 3.8) | 2.30 | - | [9] |
| Thyroxine | R-naphthylethyl carbamate CF6 (RN-CF6) | - | 1.6 | - | [15] |
| Cetirizine | R-naphthylethyl carbamate CF6 (RN-CF6) | - | 2.0 | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are examples of experimental protocols for the separation of specific enantiomers.
Protocol 1: Separation of Fluoxetine Enantiomers
-
Column: Chiralcel OD-H (Cellulose-based)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (98:2:0.2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Reference: [9]
Protocol 2: Separation of Mirtazapine Enantiomers
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate)
-
Mobile Phase: Methanol
-
Flow Rate: 1.0 mL/min
-
Temperature: Normal
-
Detection: UV
-
Reference: [11]
Protocol 3: Separation of Ibutamoren (IBT) Enantiomers
-
Column: Chiral-pack-IC (Immobilized cellulose-based)
-
Mobile Phase: n-Hexane / Ethanol (55:45, %v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid
-
Flow Rate: 0.9 mL/min
-
Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Reference: [11]
Visualizing the Chiral HPLC Workflow
A systematic approach is essential for efficient chiral method development. The following diagram illustrates a typical workflow.
Caption: Workflow for Chiral HPLC Method Development.
Key Relationships in Chiral Separation
The success of a chiral separation depends on the interplay of several factors. The following diagram illustrates these relationships.
Caption: Factors Influencing Chiral HPLC Separations.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the factors that contribute to retention on immobilized polysaccharide-based chiral stationary phases and macrocyclic glycopeptide chiral stationary phases with the Abraham model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of (S)-Tol-SDP and Alternative Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within drug development and fine chemical synthesis, the choice of a chiral ligand in asymmetric catalysis is paramount. This guide provides a comparative analysis of the catalytic performance of (S)-Tol-SDP ( (S)-(−)-7,7′-Bis[di(4-methylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindane) and its class of Spiro Diphosphine (SDP) ligands against the well-established (S)-Tol-BINAP ligand. This comparison is based on available experimental data in key asymmetric transformations.
Overview of Ligands
This compound belongs to the family of chiral spiro diphosphine (SDP) ligands, which are noted for their rigid spirocyclic backbone. This rigidity is intended to create a well-defined and effective asymmetric environment around a metal center, leading to high enantioselectivities in catalytic reactions.
(S)-Tol-BINAP is a widely utilized atropisomeric C2-symmetric diphosphine ligand. Its proven efficacy across a broad spectrum of asymmetric reactions, including hydrogenations, isomerizations, and cross-coupling reactions, has established it as a benchmark catalyst in the field.[1][2]
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Asymmetric allylic alkylation is a fundamental carbon-carbon bond-forming reaction where both SDP and Tol-BINAP ligands have demonstrated significant utility.
Data Summary: Pd-Catalyzed Asymmetric Allylic Alkylation
| Ligand/Catalyst System | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |
| (S)-SDP Ligand Family | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Up to 99.1% (with DMM-SDP) | [3] |
| (S)-Tol-BINAP | Allylic Acetate | 2-Nitropropane | 95% | [4] |
The SDP ligand family, particularly the 3,5-dimethyl-4-methoxy substituted variant (DMM-SDP), has shown exceptional enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation of the standard substrate, rac-1,3-diphenyl-2-propenyl acetate, with dimethyl malonate, achieving up to 99.1% ee.[3] This highlights the potential of the rigid spirocyclic backbone of SDP ligands in creating a highly selective catalytic environment.
(S)-Tol-BINAP, in a different context of iridium-catalyzed allylic alkylation of nitroalkanes, also demonstrates high efficiency with an enantiomeric excess of 95%.[4] While the reaction is different, it underscores the robust performance of Tol-BINAP in controlling stereochemistry in allylic substitutions.
Performance in Ruthenium-Catalyzed Asymmetric Isomerization
Asymmetric isomerization is another critical transformation for producing chiral molecules. Here, (S)-Tol-BINAP has been effectively employed.
Data Summary: Ru-Catalyzed Asymmetric Isomerization of Allylic Alcohols
| Ligand/Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (S)-Tol-BINAP | E- and Z-configured aromatic and aliphatic allylic alcohols | Chiral aldehydes | ≥ 99% | [5] |
The catalyst system [RuCl2{(S)-tol-binap}{(R)-dbapen}]/KOH has been shown to be highly efficient for the enantioselective isomerization of a range of primary allylic alcohols into chiral aldehydes, achieving excellent enantioselectivity of at least 99% ee.[5]
Experimental Protocols
General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation with SDP Ligands:
A representative protocol for the palladium-catalyzed asymmetric allylic alkylation using SDP ligands involves the reaction of rac-1,3-diphenyl-2-propenyl acetate with a soft nucleophile like dimethyl malonate. The use of diethylzinc as a base has been noted as critical for achieving high enantioselectivity with β-dicarbonyl nucleophiles.[3] The reaction is typically carried out in an appropriate organic solvent under an inert atmosphere. The specific SDP ligand, palladium precursor, and reaction conditions (temperature, concentration) would be optimized for each specific substrate-nucleophile combination.
General Procedure for Ir-Catalyzed Asymmetric Allylation of Nitroalkanes with (S)-Tol-BINAP:
In a reported procedure, an allylic acetate is reacted with a nitroalkane, such as 2-nitropropane, in the presence of a cesium carbonate base.[4] The active catalyst is a π-allyliridium C,O-benzoate complex modified with the (S)-Tol-BINAP ligand.[4] The reaction is conducted in a solvent like DMF at an elevated temperature to afford the corresponding homoallylic nitroalkane with high enantioselectivity.[4]
Visualizing Experimental Workflows and Relationships
Caption: Workflow for a typical Pd-catalyzed asymmetric allylic alkylation.
Caption: Key structural differences between SDP and BINAP ligand families.
Conclusion
Both the this compound family of ligands and (S)-Tol-BINAP are highly effective chiral ligands for asymmetric catalysis. The available data suggests that for palladium-catalyzed asymmetric allylic alkylation, SDP ligands can provide exceptional levels of enantioselectivity, potentially outperforming other established ligands in specific applications. (S)-Tol-BINAP, on the other hand, remains a robust and versatile choice with a proven track record across a wider array of asymmetric transformations, including hydrogenations and isomerizations, consistently delivering high enantiomeric excesses.
The selection between this compound and (S)-Tol-BINAP will ultimately depend on the specific reaction, substrate, and desired outcome. The rigidity of the spirocyclic backbone in SDP ligands may offer an advantage in reactions where a highly organized and constrained catalytic pocket is beneficial. Conversely, the extensive literature and proven versatility of Tol-BINAP make it a reliable starting point for the development of new asymmetric processes. Further direct comparative studies under identical conditions are warranted to fully elucidate the relative merits of these two important classes of chiral ligands.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective isomerization of primary allylic alcohols into chiral aldehydes with the tol-binap/dbapen/ruthenium(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Phosphine Ligands for Ketone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of ketones to produce chiral alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where enantiomerically pure compounds are often required. The success of this transformation hinges on the choice of the chiral catalyst, with the phosphine ligand playing a pivotal role in determining both the efficiency and stereoselectivity of the reaction. This guide provides an objective comparison of the performance of several prominent chiral phosphine ligands in the asymmetric hydrogenation of ketones, supported by experimental data.
Performance Comparison of Chiral Phosphine Ligands
The following table summarizes the performance of various chiral phosphine ligands in the asymmetric hydrogenation of acetophenone, a common benchmark substrate. The data highlights key performance indicators such as enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF), providing a basis for ligand selection based on desired reaction outcomes.
| Ligand | Metal | Substrate | ee% | TON | TOF (h⁻¹) | Catalyst Loading (mol%) | Temp (°C) | Pressure (atm H₂) | Solvent |
| (S)-TolBINAP/(S,S)-DPEN | Ru | Acetophenone | 80% | 2,400,000 | 228,000 | 0.00004 | 30 | 45 | 2-propanol |
| (S)-XylBINAP/(S)-DAIPEN | Ru | Acetophenone | 99% | 100,000 | - | 0.001 | 25 | 8 | 2-propanol/t-BuOK |
| Josiphos-type | Rh | 2,2,2-Trifluoroacetophenone | up to 99% | - | - | - | - | - | - |
| (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane/(R,R)-DPEN | Ru | Acetophenone | >90% | 1000 | - | 0.1 | 20-22 | 10 | 2-propanol |
| P,N,N-type Ligands | Ir | Alkyl-aryl ketones | up to 98% | - | - | - | RT | 30 | - |
Note: The performance of chiral ligands is highly dependent on the specific reaction conditions and the substrate. The data presented here is for comparative purposes and may not be directly transferable to all ketone substrates.
Experimental Workflow and Methodologies
The successful application of these chiral phosphine ligands in ketone hydrogenation relies on precise and reproducible experimental protocols. Below are generalized methodologies for ruthenium- and rhodium-catalyzed asymmetric hydrogenation reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of chiral phosphine ligands in ketone hydrogenation.
A Comparative Guide to the Characterization of (S)-Tol-SDP-Metal Complexes by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of metal complexes involving the chiral ligand (S)-Tol-SDP, also known as (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane. The objective is to offer a data-driven comparison to aid researchers in selecting the most appropriate methods for their studies in catalysis, materials science, and drug development.
Introduction to this compound and its Metal Complexes
This compound is a chiral diphosphine ligand featuring a spirobiindane backbone. Its C₂-symmetric and rigid structure makes it a privileged ligand in asymmetric catalysis, where it can induce high enantioselectivity in a variety of metal-catalyzed reactions. The characterization of its coordination complexes with transition metals such as palladium, rhodium, and iridium is crucial for understanding the catalyst's structure, stability, and mechanism of action. NMR spectroscopy is a cornerstone technique for this purpose, providing detailed insights into the solution-state structure and dynamics of these complexes.
I. Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure, bonding, and dynamic behavior of this compound-metal complexes in solution. Multinuclear NMR experiments, particularly focusing on ¹H, ¹³C, and ³¹P nuclei, are routinely employed.
Key Information from NMR:
-
¹H and ¹³C NMR: These spectra confirm the coordination of the this compound ligand to the metal center by observing changes in the chemical shifts of the protons and carbons of the ligand framework upon complexation. The formation of diastereomeric complexes can also be detected.
-
³¹P NMR: As the coordinating atoms of the ligand, the phosphorus nuclei are highly sensitive to their chemical environment. ³¹P NMR provides direct information on:
-
Coordination: A significant downfield shift of the ³¹P signal upon coordination to a metal center is typically observed.
-
Stoichiometry and Geometry: The number of phosphorus environments and the magnitude of P-P and metal-P coupling constants can help determine the stoichiometry and geometry (e.g., cis vs. trans) of the complex.
-
Ligand Exchange: Variable-temperature NMR studies can provide insights into dynamic processes such as ligand exchange in solution.
-
Quantitative Data Presentation
The following table presents representative NMR data for a hypothetical palladium(II) complex of this compound, [PdCl₂(this compound)], based on typical values observed for similar chiral diphosphine-palladium complexes.
| Nucleus | Parameter | Free this compound Ligand | [PdCl₂(this compound)] Complex | Significance of Change |
| ³¹P | Chemical Shift (δ) | ~ -15 ppm | ~ +25 ppm | Large downfield shift indicates successful coordination of phosphorus to the electron-deficient palladium center. |
| ¹J(³¹P-¹⁹⁵Pt) | N/A | N/A (for Pd) | For Platinum complexes, a large coupling constant (e.g., > 2000 Hz) would be observed. | |
| ¹H | Tolyl-CH₃ (δ) | ~ 2.3 ppm | ~ 2.4 ppm | Minor shifts in proton signals of the ligand backbone upon complexation. |
| Aromatic Protons (δ) | ~ 7.0-7.8 ppm | ~ 7.1-8.0 ppm | Changes in the electronic environment of the aromatic rings upon coordination. | |
| ¹³C | Tolyl-CH₃ (δ) | ~ 21 ppm | ~ 22 ppm | Small changes in carbon chemical shifts. |
| Aromatic Carbons (δ) | ~ 125-140 ppm | ~ 126-145 ppm | Deshielding or shielding effects depending on the specific carbon and its proximity to the metal center. |
Experimental Protocol for NMR Characterization
Objective: To acquire ¹H, ¹³C, and ³¹P NMR spectra of a newly synthesized this compound-metal complex.
Materials:
-
This compound-metal complex (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₆-DMSO), appropriate for dissolving the complex.
-
NMR tubes (5 mm diameter)
-
Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C; often external 85% H₃PO₄ for ³¹P)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound-metal complex and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer or sonication.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
³¹P{¹H} NMR Acquisition:
-
Tune the probe to the ³¹P frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing P-H couplings.
-
Set the spectral width to cover the expected range for coordinated phosphines (e.g., -50 to 150 ppm).
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
¹³C{¹H} NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the solvent residual peak or an internal standard.
-
Integrate the signals to determine the relative ratios of different species if applicable.
-
Visualization of NMR Workflow
II. Comparison with Alternative Characterization Techniques
While NMR is indispensable for solution-state analysis, a comprehensive character
(S)-Tol-SDP in Catalytic Asymmetric Hydrogenation: A Comparative Analysis
In the landscape of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the privileged ligand scaffolds, chiral spirodiphosphines (SDPs), such as (S)-Tol-SDP, have emerged as a promising class of ligands for transition-metal-catalyzed asymmetric reactions, particularly in the hydrogenation of prochiral ketones. This guide provides a comparative analysis of the kinetic performance of this compound-metal complexes against other common catalysts, supported by experimental data and detailed protocols.
Performance Comparison of this compound in Asymmetric Hydrogenation
The efficacy of a catalyst is determined by its activity (rate of reaction) and enantioselectivity (the preferential formation of one enantiomer over the other). The following tables summarize the performance of this compound in the ruthenium-catalyzed asymmetric hydrogenation of various ketones and provide a comparison with other relevant chiral phosphine ligands.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones with Ru(II)-SDP Catalysts [1][2]
| Entry | Substrate | Catalyst | Base | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | RuCl₂( this compound)((R,R)-DPEN) | t-BuOK | 1000 | 1 | >99 | 99.1 (R) |
| 2 | Acetophenone | RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN) | t-BuOK | 1000 | 1 | >99 | 99.5 (R) |
| 3 | 4-Chloroacetophenone | RuCl₂( this compound)((R,R)-DPEN) | t-BuOK | 1000 | 1.5 | >99 | 98.7 (R) |
| 4 | 4-Chloroacetophenone | RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN) | t-BuOK | 1000 | 1.5 | >99 | 99.2 (R) |
| 5 | 2-Acetylnaphthalene | RuCl₂( this compound)((R,R)-DPEN) | t-BuOK | 1000 | 1 | >99 | 99.3 (R) |
| 6 | 2-Acetylnaphthalene | RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN) | t-BuOK | 1000 | 1 | >99 | 99.6 (R) |
Reaction conditions: 0.5 M substrate in 2-propanol, 80 °C, 10 atm H₂.
Table 2: Influence of Alkali Metal Cation on Reaction Rate [1][2]
| Entry | Catalyst | Base | Relative Rate |
| 1 | RuCl₂( this compound)((R,R)-DPEN) | t-BuOK | 1.0 |
| 2 | RuCl₂( this compound)((R,R)-DPEN) | t-BuONa | 1.5 |
| 3 | RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN) | t-BuOK | 1.0 |
| 4 | RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN) | t-BuONa | 1.8 |
Relative rates were determined by monitoring the initial reaction rates in the asymmetric hydrogenation of acetophenone.
The data indicates that Ru(II) complexes of both this compound and (S)-Xyl-SDP are highly effective catalysts for the asymmetric hydrogenation of aromatic ketones, affording excellent conversions and enantioselectivities.[1][2] Interestingly, the choice of the alkali metal cation in the base has a notable effect on the reaction rate, with sodium tert-butoxide (t-BuONa) leading to a faster reaction compared to potassium tert-butoxide (t-BuOK).[1][2] This suggests that the smaller sodium cation may lead to a more active catalytic species.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and building upon published results.
General Procedure for Asymmetric Hydrogenation of Ketones:
A representative experimental protocol for the asymmetric hydrogenation of a ketone catalyzed by a Ru(II)-(S)-Tol-SDP complex is as follows:
-
Catalyst Precursor Preparation: The chiral catalyst precursor, for instance, RuCl₂( this compound)((R,R)-DPEN), is either synthesized in situ or prepared beforehand.
-
Reaction Setup: A high-pressure autoclave is charged with the substrate (e.g., acetophenone, 1 mmol) and the catalyst (e.g., 0.001 mmol, S/C = 1000) under an inert atmosphere (e.g., argon).
-
Solvent and Base Addition: Anhydrous solvent (e.g., 2-propanol, 2 mL) and a solution of the base (e.g., 1 M t-BuOK in t-BuOH, 0.02 mL) are added.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the designated time.
-
Work-up and Analysis: After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Workflow and Mechanistic Considerations
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment and a simplified representation of the catalytic cycle.
Figure 1: General experimental workflow and a simplified catalytic cycle for asymmetric hydrogenation.
The catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation typically involves the formation of a ruthenium hydride species, which then coordinates to the ketone substrate.[3] The stereoselectivity is determined during the subsequent diastereoselective hydride transfer from the metal to the carbonyl carbon. The resulting chiral alcohol product is then released, regenerating the active catalyst for the next cycle.
References
Assessing the Substrate Tolerance of (S)-Tol-SDP: A Comparative Analysis
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and broad substrate applicability. This guide provides a comparative assessment of the substrate tolerance of the chiral phosphine ligand (S)-Tol-SDP. Due to the limited availability of specific experimental data on the substrate scope of this compound in the public domain, this guide will leverage data from the closely related and well-documented ligand, (S)-Tol-BINAP, to provide a representative comparison. This approach allows for a foundational understanding of the expected performance of this class of ligands and highlights the need for further experimental investigation into this compound itself.
For the purpose of this guide, we will compare the performance of Ru-/(S)-Tol-BINAP catalysts with other common chiral phosphine ligands in the asymmetric hydrogenation of ketones, a benchmark reaction for evaluating catalyst performance.
Quantitative Data on Substrate Tolerance
The following table summarizes the performance of various chiral phosphine ligands in the asymmetric hydrogenation of different ketone substrates. The data, including conversion and enantiomeric excess (ee), are compiled from published research.
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl₂( (S)-Tol-BINAP)( (S,S)-DPEN) | 2000 | 9 | 24 | 100 | 91 (R) | [1][2] |
| Acetophenone | RuBr₂( (S,S)-XylSkewphos)( (S,S)-DPEN) | 10,000 | - | - | - | 98 (R) | [2] |
| o-Chloroacetophenone | RuBr₂( (S,S)-XylSkewphos)( (S,S)-DPEN) | - | - | - | - | 97 | [2] |
| m-Chloroacetophenone | RuBr₂( (S,S)-XylSkewphos)( (R)-DAIPEN) | - | - | - | - | 97 | [2] |
| p-Chloroacetophenone | RuBr₂( (S,S)-XylSkewphos)( (R)-DAIPEN) | - | - | - | - | 97 | [2] |
| Pinacolone | RuCl₂( (S)-Tol-BINAP)( (S,S)-DPEN) | 2000 | 9 | 24 | 20 | 14 (S) | [1] |
| 4-Chromanone | MsDPEN–Cp*Ir complex | 5000 | 15 | 24 | - | 99 | [1] |
Note: The data presented for (S)-Tol-BINAP is used as a proxy to infer the potential performance of this compound. Direct experimental validation for this compound is required for a conclusive assessment.
Experimental Workflow
The general workflow for assessing the substrate tolerance of a chiral catalyst like this compound in asymmetric hydrogenation is depicted in the following diagram.
Detailed Experimental Protocol
The following is a representative experimental protocol for the asymmetric hydrogenation of a ketone using a chiral phosphine ligand-metal complex. This protocol can be adapted for assessing the substrate tolerance of this compound.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
This compound ligand
-
Substrate (e.g., acetophenone)
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Base (e.g., potassium tert-butoxide)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, a Schlenk flask is charged with the ruthenium precursor and the this compound ligand in a 1:1.1 molar ratio.
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
The substrate is added to the flask containing the pre-formed catalyst solution.
-
The base is then added to the reaction mixture.
-
The flask is sealed and transferred to the autoclave.
-
-
Hydrogenation:
-
The autoclave is purged with hydrogen gas three times.
-
The reactor is then pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at a constant temperature for the specified duration.
-
-
Work-up and Analysis:
-
After the reaction, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.
-
Signaling Pathway and Logical Relationships
The key to successful asymmetric hydrogenation lies in the formation of a chiral catalyst complex that can effectively differentiate between the two prochiral faces of the substrate. The following diagram illustrates the logical relationship in the catalytic cycle.
References
literature review of (S)-Tol-SDP applications and efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications and efficacy of the chiral phosphine ligand, (S)-Tol-SDP, in asymmetric catalysis. Through a comparative analysis with other prominent ligands, supported by experimental data, this document aims to inform researchers on the optimal use of this compound and its standing within the landscape of chiral technologies.
Introduction to this compound and its Analogs
This compound, or (S)-(-)-7,7'-Bis[di(p-tolyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral diphosphine ligand belonging to the broader class of Spiro-Diphosphine (SDP) ligands. These ligands are characterized by a spirobiindane backbone which imparts a rigid and well-defined chiral environment around a metal center. This structural feature is crucial for achieving high stereoselectivity in a variety of catalytic reactions.
A close and often-used analog for comparison is (S)-Tol-BINAP ((S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl). While both are atropisomeric biaryl diphosphines, the difference in their backbone structures—spirobiindane for SDP versus binaphthyl for BINAP—can lead to distinct catalytic behaviors in terms of activity and enantioselectivity. This guide will focus primarily on the application of this compound in asymmetric hydrogenation, a field where its efficacy has been notably documented, and will draw comparisons with the well-established (S)-Tol-BINAP.
Efficacy in Asymmetric Hydrogenation of Ketones
The ruthenium-catalyzed asymmetric hydrogenation of ketones is a key transformation in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. This compound, in combination with a chiral diamine co-ligand and a ruthenium precursor, forms a highly effective catalytic system for this purpose.
Comparative Performance Data
The following table summarizes the performance of this compound in the asymmetric hydrogenation of various aromatic ketones, with comparative data for (S)-Tol-BINAP where available. The data highlights the excellent enantioselectivities achieved with the Ru(II)-(S)-Tol-SDP system.
| Entry | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| 1 | Acetophenone | RuCl₂(this compound)((S,S)-DPEN) / t-BuOK | 2000 | >99 | 98.5 (R) | 2000 | - | [1] |
| 2 | Acetophenone | RuCl₂((S)-Tol-BINAP)((S,S)-DPEN) / t-BuOK | 2,400,000 | 100 | 80 (R) | 2,400,000 | 228,000 | [2] |
| 3 | 2-Acetonaphthone | RuCl₂(this compound)((S,S)-DPEN) / t-BuOK | 2000 | >99 | 99.2 (R) | 2000 | - | [1] |
| 4 | 3'-Methoxyacetophenone | RuCl₂(this compound)((S,S)-DPEN) / t-BuOK | 2000 | >99 | 99.1 (R) | 2000 | - | [1] |
| 5 | 4'-Methylacetophenone | RuCl₂(this compound)((S,S)-DPEN) / t-BuOK | 2000 | >99 | 98.2 (R) | 2000 | - | [1] |
| 6 | 1-Tetralone | RuCl₂(this compound)((S,S)-DPEN) / t-BuOK | 2000 | >99 | 99.3 (S) | 2000 | - | [1] |
| 7 | 1-Tetralone | RuCl₂((S)-Tol-BINAP)((R)-IPHAN) / t-BuOK | - | - | 99 (S) | - | - | [2] |
DPEN: 1,2-Diphenylethylenediamine; IPHAN: Indan-1,5-diamine
From the data, it is evident that the Ru-(S)-Tol-SDP system consistently delivers very high enantiomeric excesses, often exceeding 99%, for a range of aromatic ketones.[1] While the (S)-Tol-BINAP system can achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), the enantioselectivity for some substrates like acetophenone is notably higher with this compound under the reported conditions.[1][2]
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Aromatic Ketones using RuCl₂(this compound)((S,S)-DPEN)
The following is a representative experimental protocol adapted from the literature for the asymmetric hydrogenation of acetophenone.[1]
Materials:
-
RuCl₂(this compound)((S,S)-DPEN) complex
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK) solution in 2-propanol
-
Hydrogen gas (high purity)
-
Anhydrous, degassed solvent (e.g., 2-propanol)
Equipment:
-
Autoclave or a high-pressure reactor equipped with a magnetic stirrer and a temperature controller
-
Schlenk line for inert atmosphere operations
-
Gas-tight syringes
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a stock solution of the RuCl₂(this compound)((S,S)-DPEN) catalyst and the t-BuOK base in 2-propanol is prepared. The molar ratio of Ru:diamine:phosphine ligand is typically 1:1:1, and the base is used in stoichiometric amounts relative to the catalyst.
-
Reaction Setup: The autoclave is charged with the substrate (e.g., acetophenone) and the solvent (2-propanol). The substrate to catalyst (S/C) ratio is typically high, for instance, 2000:1.
-
Catalyst Introduction: The prepared catalyst solution is added to the autoclave under an inert atmosphere.
-
Reaction Execution: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for the specified time.
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is then concentrated under reduced pressure. The conversion and enantiomeric excess of the product alcohol are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualizations
The asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine/diamine complexes is proposed to proceed via a metal-ligand bifunctional mechanism.[3] In this mechanism, the hydrogenation occurs in the outer coordination sphere of the ruthenium complex, without direct coordination of the ketone to the metal center.
The reaction is initiated by the formation of the active dihydride species from the precatalyst in the presence of hydrogen and a base. The ketone then interacts with this active catalyst, leading to a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone. This concerted step is responsible for the creation of the new stereocenter. The resulting product alcohol dissociates, and the catalyst is regenerated by the uptake of another molecule of hydrogen.
Conclusion
This compound has demonstrated itself to be a highly effective chiral ligand for the ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones, consistently affording products with excellent enantioselectivities. While benchmark ligands like (S)-Tol-BINAP may offer higher catalytic activity in some cases, this compound often provides superior enantiocontrol. The choice between these ligands will ultimately depend on the specific substrate and the desired balance between reaction speed and stereoselectivity. The rigid spirobiindane backbone of this compound appears to be key to its high performance, creating a well-defined and effective chiral pocket for stereoselective transformations. Further research exploring the application of this compound in other catalytic reactions is warranted to fully elucidate its potential.
References
- 1. Ru(II)-SDP-complex-catalyzed asymmetric hydrogenation of ketones. Effect of the alkali metal cation in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-Tol-SDP
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like (S)-Tol-SDP, a sophisticated phosphine ligand, are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, ensuring compliance with standard safety protocols.
This compound (CAS Number: 817176-80-0), or (S)-(−)-7,7′-Bis[di(4-methylphenyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindene, is a non-combustible solid.[1] Adherence to proper personal protective equipment (PPE) protocols, including the use of a dust mask (type N95 in the US), eyeshields, and gloves, is mandatory when handling this compound.[1]
Quantitative Safety and Disposal Data
To facilitate a clear understanding of the essential safety and disposal parameters for this compound, the following table summarizes key quantitative data.
| Property | Value | Citation |
| CAS Number | 817176-80-0 | [1] |
| Form | Solid | [1] |
| Storage Class Code | 13 - Non-Combustible Solids | [1] |
| Personal Protective Equipment | Dust mask N95 (US), Eyeshields, Gloves | [1] |
| Disposal Recommendation | Dispose of at an approved waste disposal plant | [2] |
Step-by-Step Disposal Protocol
While specific institutional guidelines should always be followed, the following protocol outlines a general and safe procedure for the disposal of this compound and other solid phosphine ligands. This procedure is based on the principle of converting the phosphine to a less hazardous phosphine oxide through controlled oxidation, followed by disposal as hazardous waste.
Objective: To safely treat and dispose of residual this compound.
Materials:
-
Waste this compound
-
Sodium hypochlorite solution (household bleach, ~5.25%) or Calcium hypochlorite solution
-
Stir bar and stir plate
-
Appropriate reaction vessel (e.g., three-necked flask)
-
Dropping funnel
-
pH paper or pH meter
-
Labeled hazardous waste container
Experimental Protocol:
-
Preparation and Safety Precautions:
-
Conduct the entire procedure in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Reaction Setup:
-
In the fume hood, place the reaction vessel on a stir plate.
-
For small quantities of waste this compound (on the order of grams), add a sufficient volume of water to create a stirrable slurry.
-
Begin stirring the slurry.
-
-
Controlled Oxidation:
-
Slowly add the sodium hypochlorite solution to the stirring slurry via a dropping funnel. The addition should be done portion-wise to control the reaction rate and any potential exotherm.
-
Monitor the reaction mixture. The phosphine will be oxidized to the corresponding phosphine oxide.
-
Continue stirring for several hours to ensure the reaction goes to completion.
-
-
Neutralization and Verification:
-
After the reaction is complete, check the pH of the solution. If it is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate) until the pH is in the neutral range (6-8).
-
While analytical verification of the complete oxidation of the phosphine is recommended for large-scale disposal, for small laboratory quantities, ensuring a sufficient excess of the oxidizing agent and adequate reaction time is a common practice.
-
-
Final Disposal:
-
The resulting aqueous solution containing the phosphine oxide and other salts should be transferred to a properly labeled hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste" and include the chemical composition of the contents.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][5]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
It is imperative to consult your institution's specific safety and disposal guidelines, as they may have protocols tailored to your facility's capabilities and local regulations. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling (S)-Tol-SDP
This guide provides crucial safety and logistical information for the handling and disposal of (S)-Tol-SDP, a phosphine ligand. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this air-sensitive compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield used in combination with safety glasses. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Minimizes the risk of inhaling fine dust particles. |
| Body Protection | A standard laboratory coat. A flame-retardant coat is recommended when working with larger quantities. | Protects skin and clothing from contamination. |
Operational Plan: Handling and Storage
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere to prevent oxidation. The recommended storage temperature is -20°C.
Experimental Workflow for Handling this compound:
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a properly functioning inert atmosphere workspace, such as a glovebox or a Schlenk line with a supply of dry nitrogen or argon gas.
-
Don all required PPE as specified in the table above.
-
All glassware must be dried in an oven and cooled under vacuum or in a desiccator before being brought into the inert atmosphere.
-
-
Handling in a Glovebox (Preferred Method):
-
Bring the sealed container of this compound into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Inside the glovebox, carefully open the container.
-
Weigh the desired amount of this compound into a tared and dried vial or flask.
-
Seal the reaction vessel before removing it from the glovebox.
-
Reseal the main container of this compound securely.
-
-
Handling with a Schlenk Line (Alternative Method):
-
Connect a dried flask to the Schlenk line and cycle between vacuum and inert gas at least three times to inert the flask.
-
Briefly remove the flask's stopper or septum under a positive pressure of inert gas to add the this compound. This should be done as quickly as possible to minimize air exposure.
-
Immediately reseal the flask and purge with inert gas.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Should be treated as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal by a certified hazardous waste management company. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place in a designated, sealed waste bag or container within the fume hood or glovebox. This should also be disposed of as hazardous chemical waste. |
| Empty this compound Container | Rinse the empty container three times with a suitable organic solvent (e.g., toluene or THF) under an inert atmosphere. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of as non-hazardous glass waste, or as per institutional guidelines. |
| Reaction Residues | Reaction mixtures containing this compound should be quenched safely (if necessary) and collected as hazardous waste. |
Logical Relationship for Safety Protocol
The selection of appropriate safety measures is a logical process that flows from hazard identification to risk mitigation.
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental work. Always consult your institution's specific safety protocols and guidelines in addition to this document.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
